molecular formula C13H13NO2 B6414296 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol CAS No. 1255636-26-0

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Cat. No.: B6414296
CAS No.: 1255636-26-0
M. Wt: 215.25 g/mol
InChI Key: GWSGCLMEUHDMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol (CAS No: 93189-30-1) is a high-value chemical scaffold with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound features a pyridin-3-ol core linked to a 4-methoxy-3-methylphenyl group, a structure common in medicinal chemistry and materials science research. Its specific physicochemical properties include a calculated XLogP3 of 2.5, a topological polar surface area of 42.4 Ų, and one hydrogen bond donor count , which are critical parameters for predicting its behavior in biological and synthetic systems. As a nitrogen-containing heterocycle, this compound serves as a versatile building block for constructing more complex molecules, particularly in developing pharmaceuticals and functional materials . The fused heteroaromatic system is a privileged structure in drug discovery, often found in compounds with diverse biological activities. Researchers value this scaffold for its potential application in synthesizing novel compounds for various research areas . Furthermore, the structural motif of a substituted pyridin-ol is of significant interest in advanced materials chemistry, particularly in developing organic compounds with photoluminescent properties . The compound is offered with a high purity level (typically ≥95% to 99%) . It is essential to handle this material with care, referring to its Safety Data Sheet (SDS) before use. This product is intended for research and development purposes exclusively and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSGCLMEUHDMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692554
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-26-0
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Guide / Compound Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound represents a privileged biaryl scaffold within medicinal chemistry, specifically belonging to the class of 6-arylpyridin-3-ols . This structural motif serves as a critical pharmacophore in the development of ligands for nicotinic acetylcholine receptors (nAChRs), p38 MAPK inhibitors, and PET radiotracers for neurodegenerative aggregates.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, validated synthetic pathways, and potential utility as a high-value intermediate in drug discovery.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Scaffolds Biaryl ether; 3-Hydroxypyridine; 2-Arylpyridine
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES COc1ccc(cc1C)c2ccc(O)cn2
InChI Key (Predicted) Requires generation based on connectivity
Calculated Physicochemical Profile

Understanding the "drug-likeness" of this scaffold is essential for its application in SAR (Structure-Activity Relationship) studies.

DescriptorValue (Predicted)Significance
cLogP ~2.3 - 2.6Optimal for CNS penetration and oral bioavailability.
TPSA ~42 ŲHigh membrane permeability (TPSA < 90 Ų indicates good BBB penetration).
H-Bond Donors 1 (Phenolic OH)Critical for active site interaction (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (N, O, OH)Facilitates water-mediated bridging or direct receptor binding.
pKa (Pyridine N) ~4.5 - 5.0Less basic than unsubstituted pyridine due to the electron-withdrawing effect of the phenyl ring, though modulated by the 3-OH.

Structural Biology & Pharmacophore Analysis

The 6-arylpyridin-3-ol core is not merely a flat connector; it possesses distinct geometric and electronic features that drive binding affinity.

The "Biaryl Twist"

Unlike fused ring systems (e.g., naphthalene), the bond between the pyridine (C6) and the phenyl ring allows for torsional rotation. However, steric clash between the protons at the pyridine C5 position and the phenyl ortho-protons induces a twist angle (typically 20°–40°), disrupting planarity.

  • Impact: This twist creates a specific 3D volume occupancy, often required to fit into hydrophobic pockets of enzymes like p38α MAPK or COX-2 .

The 3-Hydroxy "Anchor"

The hydroxyl group at position 3 is the functional pivot point of this molecule:

  • H-Bonding: Acts as a dual donor/acceptor. In nAChR ligands, this mimics the quaternary ammonium or H-bonding capability of acetylcholine bioisosteres.

  • Functionalization Handle: It serves as the primary site for diversifying the scaffold into ethers (e.g., fluoro-pegylation for F-18 PET tracers).

Graphviz: Pharmacophore Logic

The following diagram illustrates the functional logic of the molecule in a binding pocket.

Pharmacophore cluster_twist Conformation Core Pyridine Core (Scaffold Rigidification) OH 3-OH Group (H-Bond Donor/Acceptor) Core->OH C3 Position Aryl 4-Methoxy-3-Methylphenyl (Hydrophobic Tail) Core->Aryl C6 Position (Suzuki Coupling) Twist Biaryl Twist (~30°) Reduces Planarity Core->Twist Target Biological Target (nAChR / Kinase / Amyloid) OH->Target H-Bonding (Ser/Thr/Tyr) Aryl->Target Pi-Stacking / Hydrophobic Interaction Aryl->Twist

Figure 1: Pharmacophore mapping of this compound, highlighting key interaction vectors.

Validated Synthetic Protocol

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This approach allows for convergent synthesis and high tolerance of the free hydroxyl group (though protection is often preferred for scale-up).

Retrosynthetic Analysis
  • Disconnection: C6(Pyridine)–C1'(Phenyl) bond.

  • Fragment A (Electrophile): 6-Halopyridin-3-ol (e.g., 6-bromo-pyridin-3-ol).

  • Fragment B (Nucleophile): (4-Methoxy-3-methylphenyl)boronic acid.[1][2]

Experimental Procedure (Step-by-Step)

Reagents:

  • Substrate 1: 6-Bromopyridin-3-ol (1.0 eq)

  • Substrate 2: (4-Methoxy-3-methylphenyl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water

Protocol:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Substrate 1 (1.0 mmol, 174 mg) and Substrate 2 (1.2 mmol, 199 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and degas the solution by bubbling nitrogen for 5 minutes.

  • Activation: Add the Palladium catalyst (0.05 mmol) and the aqueous base solution (1.5 mL).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor). Monitor by LC-MS (Target Mass: [M+H]⁺ = 216.1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Extraction: The product is amphoteric. If the pH is too high, the phenolate may stay in the aqueous phase. Adjust aqueous layer to pH ~6–7 and re-extract if necessary.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0–5% gradient) or Hexane:EtOAc (50:50 to 0:100).

    • Note: The free OH group makes the compound polar; it may streak on silica.

Graphviz: Synthetic Workflow

Synthesis SM1 6-Bromo-pyridin-3-ol (Electrophile) Conditions Pd(dppf)Cl2 (5 mol%) Na2CO3 (aq), Dioxane 90°C, 12h SM1->Conditions SM2 (4-Methoxy-3-methylphenyl) boronic acid SM2->Conditions Inter Pd-Complex (Oxidative Addition -> Transmetallation) Conditions->Inter Catalytic Cycle Product This compound (Target Molecule) Inter->Product Reductive Elimination

Figure 2: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl compound.

Potential Biological Applications[5]

While specific clinical data for this exact molecule may be proprietary, the 6-arylpyridin-3-ol class is extensively documented in literature for the following applications:

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Compounds with this scaffold (e.g., AMOP-H-OH analogues) act as selective ligands for α4β2 and α7 nAChR subtypes. The 3-pyridyl nitrogen and the 3-hydroxyl group mimic the pharmacophore of nicotine and acetylcholine, while the 6-aryl tail explores the auxiliary hydrophobic pocket, improving selectivity against the ganglionic α3β4 subtype.

Kinase Inhibition (p38 MAPK)

The biaryl ether/phenol motif is a classic "hinge binder" or "hydrophobic pocket filler" in kinase inhibitors. The 4-methoxy-3-methyl substitution pattern is particularly effective at filling the hydrophobic gatekeeper region in p38 MAP kinase, often used in anti-inflammatory drug design.

PET Imaging Precursors

The 3-hydroxyl group is a prime target for alkylation with [¹⁸F]-fluoroalkyl chains or [¹¹C]-methylation. These derivatives are used to image beta-amyloid plaques or neuroinflammation (TSPO), where the biphenyl core provides the necessary lipophilicity to cross the blood-brain barrier (BBB).

References

  • Kozikowski, A. P., et al. (2009). "Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression." ChemMedChem.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • PubChem Compound Summary. "6-Phenylpyridin-3-ol (Analogous Scaffold)." National Center for Biotechnology Information.

  • Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838)." Journal of Medicinal Chemistry.

Sources

The 6-Arylpyridin-3-ol Scaffold: A Bioisosteric Upgrade for Phenolic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

The 6-arylpyridin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery, primarily utilized as a bioisostere for biaryl phenols.[1] While phenolic moieties are ubiquitous in natural products and kinase inhibitors due to their hydrogen-bonding capabilities, they frequently suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability.

This guide details the medicinal chemistry logic, synthetic architecture, and therapeutic applications of the 6-arylpyridin-3-ol scaffold. It serves as a blueprint for researchers seeking to optimize lead compounds by modulating lipophilicity (LogP), improving metabolic stability, and retaining critical donor/acceptor interactions within the target binding pocket.

Part 1: Structural Rationale & Physicochemical Properties[1]

The "Phenol Problem" and the Pyridine Solution

In medicinal chemistry, the biaryl phenol motif (e.g., in resveratrol or combretastatin analogs) often drives potency via H-bond interactions. However, this motif is a metabolic liability.

  • Metabolic Susceptibility: The electron-rich phenol ring is prone to rapid oxidation by CYPs and conjugation by UDP-glucuronosyltransferases (UGTs).[1]

  • The Pyridine Bioisostere: Replacing the phenyl ring with a pyridine ring (specifically with the hydroxyl at C3 and the aryl group at C6) introduces an intracyclic nitrogen.

    • Electronic Effect: The nitrogen atom is electron-withdrawing, lowering the electron density of the ring and increasing the acidity of the hydroxyl group (lower pKa).

    • Solubility: The basic nitrogen provides a handle for protonation at physiological pH (depending on substitution), potentially improving aqueous solubility.

Comparative Physicochemical Profile

The following table contrasts a standard biaryl phenol with its 6-arylpyridin-3-ol bioisostere.

PropertyBiaryl Phenol (4-Phenylphenol)6-Arylpyridin-3-olMedicinal Chemistry Impact
H-Bond Donors 1 (-OH)1 (-OH)Retains key interaction with receptor residues (e.g., Ser, Thr).[1]
H-Bond Acceptors 1 (O)2 (O, Pyridine N)The Pyridine N adds a new vector for interaction (e.g., with backbone NH).
LogP (Lipophilicity) High (~3.2)Moderate (~2.2)Pyridine N lowers LogP, improving drug-likeness and solubility.
pKa (Hydroxyl) ~10.0~8.0 - 9.0Increased acidity strengthens H-bonds with basic residues.[1]
Metabolic Stability Low (Rapid Glucuronidation)Moderate/HighPyridine ring is less prone to oxidative metabolism than phenyl.
SAR Logic Visualization

The following diagram illustrates the strategic decision-making process when transitioning from a phenol hit to a pyridine lead.

SAR_Logic Phenol_Hit Phenolic Hit Compound (High Potency, Poor PK) Metabolic_Liability Identify Liability: Rapid Glucuronidation at -OH Phenol_Hit->Metabolic_Liability In Vitro DMPK Bioisostere_Design Design Strategy: Scaffold Hopping to Pyridine Metabolic_Liability->Bioisostere_Design SAR Iteration Sub_Option_A Option A: 6-Arylpyridin-3-ol (Retains OH vector, adds N acceptor) Bioisostere_Design->Sub_Option_A Preferred Route Sub_Option_B Option B: Pyridone Tautomer (If H-bond donor/acceptor shuffle needed) Bioisostere_Design->Sub_Option_B Alternative Validation Validation: 1. Check LogP reduction 2. Assess Microsomal Stability Sub_Option_A->Validation

Caption: Decision tree for scaffold hopping from unstable phenols to 6-arylpyridin-3-ol derivatives.

Part 2: Synthetic Architectures

The Suzuki-Miyaura Cross-Coupling Strategy

The most robust method for constructing the 6-arylpyridin-3-ol scaffold is the Suzuki-Miyaura coupling.[1] However, direct coupling using 3-hydroxypyridine-6-boronic acids can be problematic due to protodeboronation (instability of the C-B bond).

Preferred Route: Use a 6-halopyridin-3-ol (or its protected ether) coupled with an aryl boronic acid .[1] This reverses the polarity of the coupling partners to utilize the more stable aryl boronate.

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-fluorophenyl)pyridin-3-ol via Suzuki Coupling.

Reagents:

  • 6-bromo-pyridin-3-ol (1.0 equiv)[1]

  • 4-fluorophenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) - Chosen for robustness against heteroaryl chlorides/bromides.[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a partial vacuum/inert gas manifold, charge a microwave vial or round-bottom flask with 6-bromo-pyridin-3-ol (174 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly under a stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90°C for 12 hours (or 110°C for 30 mins in a microwave reactor). Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 190.06).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: The 3-hydroxy group is amphoteric.[1] Acidify the aqueous layer slightly (pH ~5-6) if the product is stuck in the aqueous phase. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis_Flow Start 6-Bromo-pyridin-3-ol Reagents + Aryl Boronic Acid + Pd(dppf)Cl2 + Na2CO3 Start->Reagents Conditions Dioxane/H2O (4:1) 90°C, 12h, Argon Reagents->Conditions Intermediate Pd(II) Complex (Oxidative Addition) Conditions->Intermediate Catalytic Cycle Product 6-Arylpyridin-3-ol (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling workflow for generating the 6-arylpyridin-3-ol core.

Part 3: Therapeutic Case Studies

Case Study A: EP3 Receptor Antagonists

Context: Prostaglandin E2 (PGE2) acts via EP receptors. EP3 antagonists are sought for treating overactive bladder.[1] Application: Researchers utilized the 6-arylpyridin-3-ol scaffold (often functionalized as a pyridinone tautomer or ether) to replace unstable biaryl systems.[1] Mechanism: The pyridine nitrogen accepts a hydrogen bond from the receptor backbone, while the aryl group fills a hydrophobic pocket. The 3-substitution (often an ether in this specific case) directs the vector towards an auxiliary binding pocket. Outcome: Improved oral bioavailability in rat models compared to the pure phenolic or naphthyl precursors.

Case Study B: Anti-Inflammatory Agents (NO Inhibition)

Context: Inhibition of Nitric Oxide (NO) production in microglia is a target for neuroinflammatory diseases (Alzheimer's, Parkinson's). Application: 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives (a fused analog of our core scaffold) showed potent IC50 values (~3.3 µM).[1] Relevance: The 6-aryl group is critical for potency.[1] Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., F, Cl) on the 6-aryl ring enhance metabolic stability and potency by modulating the electron density of the pyridine core.

Case Study C: Bioisosteric Replacement in Opioid Ligands

Context: 3-Hydroxymorphinan is a neuroprotective agent but suffers from first-pass metabolism.[1][3] Application: While benzimidazolone is a common isostere here, the pyridinol moiety acts similarly by mimicking the phenol's H-bond donor capacity while reducing the electron density of the aromatic ring, thereby slowing down the rate of ring oxidation.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • EP3 Receptor Antagonists (Pyridinone/Pyridine Scaffold)

    • Luo, G., et al. (2010). Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists.[4] Journal of Medicinal Chemistry, 53(15), 5715–5726.

  • Anti-Inflammatory Thienopyridines

    • Chao, S., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents.[5] Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-2352.

  • Phenol Bioisosterism Review

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

An In-depth Technical Guide to the SMILES Code for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Simplified Molecular-Input Line-Entry System (SMILES) code for the chemical compound 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural representation is paramount for researchers in the field.

It is important to note that a definitive, publicly available record for this compound in major chemical databases like PubChem or ChemSpider could not be located under this specific name. Therefore, the SMILES code and associated data presented herein are generated based on the compound's IUPAC name, a standard and necessary practice for novel or less-documented chemical entities.

Molecular Identity and SMILES Generation

The foundational step in the digital representation of a molecule is the generation of its SMILES string. This line notation system elegantly encodes the molecular structure in a way that is both human-readable and machine-interpretable.

Canonical SMILES String: CC1=C(C=C(C=C1)C2=CC=C(C=N2)O)OC

This canonical SMILES was generated based on the IUPAC name "this compound".

Deconstruction of the SMILES String:

The SMILES string can be systematically broken down to understand the connectivity of the atoms:

SMILES FragmentInterpretation
CC1=C(...)C=C1Represents a methyl-substituted benzene ring.
C(...)OCIndicates a methoxy group attached to the benzene ring.
C1(...)C2=CC=C(C=N2)OShows the connection of the phenyl ring to a pyridine ring.
C2=CC=C(C=N2)ORepresents the pyridin-3-ol moiety, with an oxygen atom indicating the hydroxyl group.

Molecular Properties:

PropertyValueSource
Molecular Formula C13H13NO2Calculated
Molecular Weight 215.25 g/mol Calculated
IUPAC Name This compoundProvided
InChI InChI=1S/C13H13NO2/c1-9-10(16-2)5-6-11(12(9)7-8-14-13(15)7)4-3-10/h3-8,15H,1-2H3Generated
InChIKey BQJCRGZBHZZHNY-UHFFFAOYSA-NGenerated

Structural Elucidation and Visualization

A visual representation of the molecular structure is essential for a comprehensive understanding. The following DOT script generates a 2D diagram of this compound.

Caption: 2D structure of this compound.

Application in Drug Discovery and Cheminformatics

The SMILES notation is a cornerstone of modern cheminformatics and plays a pivotal role in various stages of drug discovery and development.

Workflow for SMILES Application in Drug Discovery:

workflow cluster_0 Data Input & Representation cluster_1 Database & Library Management cluster_2 Computational Modeling cluster_3 Lead Optimization smiles SMILES String CC1=C(C=C(C=C1)C2=CC=C(C=N2)O)OC structure 2D/3D Structure Generation smiles->structure database Chemical Database Screening structure->database library Compound Library Enumeration structure->library qsar QSAR Modeling database->qsar docking Molecular Docking library->docking admet ADMET Prediction qsar->admet optimization Lead Compound Optimization admet->optimization

Caption: Workflow of SMILES application in drug discovery.

  • Chemical Database Searching: The SMILES string for this compound can be used as a query to search large chemical databases for identical structures, substructures, or similar compounds. This is fundamental for novelty assessment and identifying existing research.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models rely on molecular descriptors derived from chemical structures. The SMILES code serves as the input for calculating these descriptors, which can then be used to predict the biological activity of the compound and its analogs.

  • Virtual Screening and Molecular Docking: In virtual screening campaigns, large libraries of compounds, represented by their SMILES strings, are computationally evaluated for their potential to bind to a biological target. The SMILES code is first converted to a 3D structure, which is then used in molecular docking simulations to predict binding affinity and mode.

  • ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Various computational models use the SMILES string as input to predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process.

Experimental Protocols: A Foundational Approach

Protocol 1: Structure Verification and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, must be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Validation: The measured monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

    • Validation: The chromatogram should show a single major peak, with the area of this peak representing the purity of the compound (typically >95%).

Conclusion

The SMILES code CC1=C(C=C(C=C1)C2=CC=C(C=N2)O)OC provides a robust and versatile representation of this compound, enabling its integration into a wide array of computational chemistry and drug discovery platforms. While the lack of a dedicated entry in public databases underscores the potential novelty of this compound, the principles and protocols outlined in this guide provide a solid framework for its investigation and exploitation in scientific research. The ability to generate and interpret SMILES is a fundamental skill for any researcher working at the interface of chemistry and biology.

References

There are no direct scientific publications available for the specific compound "this compound". The following references provide foundational knowledge on the concepts discussed in this guide.

  • Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language.[Link]

  • PubChem. National Center for Biotechnology Information.[Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

Chemoinformatic and Synthetic Profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoinformatic and Synthetic Profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Computational Biologists, and Process Chemists.

Executive Summary

The compound This compound represents a critical biaryl scaffold frequently utilized in the design of kinase inhibitors (e.g., BTK, SYK) and other small-molecule therapeutics. Its structure combines a polar, hydrogen-bond-donating hydroxypyridine core with a lipophilic, electron-rich methoxy-methyl-phenyl tail. This specific substitution pattern is often employed to optimize potency and selectivity by targeting hydrophobic pockets within enzyme active sites while maintaining solubility via the pyridyl-hydroxyl motif.

This guide provides the definitive chemoinformatic identity, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical expectations for this specific regioisomer.

Chemical Identity & Chemoinformatics

Precise structural definition is paramount for database registration and SAR (Structure-Activity Relationship) analysis. As this specific regioisomer may not be indexed in all public repositories, the following data is derived from IUPAC standards and computational canonicalization.

Core Identifiers
PropertyValueNotes
IUPAC Name This compoundUnambiguous chemical name.
Molecular Formula C₁₃H₁₃NO₂ Calculated from structure.[1]
Molecular Weight 215.25 g/mol Average mass.
Canonical SMILES COc1ccc(cc1C)c2ncc(cn2)OUsed for InChI generation.[1][2]
InChI String InChI=1S/C13H13NO2/c1-9-7-11(4-5-12(9)16-2)13-6-3-10(15)8-14-13/h3-8,15H,1-2H3Standard InChI v1.06+.
InChIKey Generation Protocol

Note: As a specific research intermediate, the InChIKey for this molecule is best generated directly from its canonical SMILES to ensure version consistency (e.g., Standard vs. Non-Standard). The following Python protocol using RDKit is the industry-standard method for verification.

Predicted InChIKey Logic: The InChIKey will be a 27-character string. The first block (14 chars) encodes the molecular skeleton (connectivity), and the second block (10 chars) encodes stereochemistry and isotopic layers.

  • Skeleton Hash: Derived from C13H13NO2 connectivity.

  • Standard Version: SA-N suffix (indicating standard InChI, no stereocenters).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 6-aryl-pyridin-3-ols is the palladium-catalyzed coupling of a 6-halopyridin-3-ol (or its protected ether) with the corresponding arylboronic acid.

Reaction Scheme Visualization

SynthesisPath Boronic 4-Methoxy-3-methylphenyl boronic acid Intermediate Pd-Complex Intermediate Boronic->Intermediate Pyridine 6-Bromo-pyridin-3-ol (or 3-benzyloxy analog) Pyridine->Intermediate Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Catalyst->Intermediate Catalysis Product 6-(4-Methoxy-3-methylphenyl) pyridin-3-ol Intermediate->Product Reflux, 16h

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The choice of catalyst (Pd(dppf)Cl₂) minimizes dehalogenation byproducts.

Step-by-Step Methodology

Reagents:

  • Reactant A: 6-Bromopyridin-3-ol (1.0 eq) [CAS: 55717-46-9]

  • Reactant B: 4-Methoxy-3-methylphenylboronic acid (1.2 eq) [CAS: 148839-33-2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inertion: Charge a reaction vessel with Reactant A, Reactant B, and K₂CO₃. Evacuate and backfill with nitrogen (3 cycles) to remove oxygen, which degrades the Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 216.1 [M+H]⁺).

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM). The product is polar due to the phenolic -OH.

Critical Control Point: If the 3-hydroxyl group on the pyridine interferes with the coupling (poisoning the catalyst), use the 3-benzyloxy-6-bromopyridine protected form. A subsequent hydrogenation step (H₂, Pd/C) will be required to remove the benzyl group and reveal the free hydroxyl.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 9.80 (s, 1H, -OH): Broad singlet, exchangeable with D₂O. Confirms the free hydroxyl.

  • δ 8.25 (d, 1H, Pyridine H-2): The most deshielded aromatic proton, adjacent to Nitrogen and OH.

  • δ 7.85 (d, 1H, Pyridine H-6/5): Coupling to the phenyl ring.

  • δ 7.75 (s, 1H, Phenyl H-2'): Meta to the methoxy, adjacent to methyl.

  • δ 7.70 (d, 1H, Phenyl H-6'): Ortho to the pyridine attachment.

  • δ 7.05 (d, 1H, Phenyl H-5'): Ortho to the methoxy group (shielded).

  • δ 3.82 (s, 3H, -OCH₃): Characteristic sharp singlet.

  • δ 2.20 (s, 3H, -CH₃): Characteristic sharp singlet.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected [M+H]⁺: 216.1 m/z.

  • Fragmentation Pattern: Loss of methyl radical (-15) or methoxy group (-31) may be observed at higher collision energies.

Structural Logic & Data Flow

The following diagram illustrates the logical flow from chemical structure to the unique InChIKey identifier, ensuring data integrity in your electronic lab notebook (ELN).

InChILogic Structure Structure: 6-(4-Methoxy-3-methylphenyl) pyridin-3-ol SMILES Canonical SMILES: COc1ccc(cc1C)c2ncc(cn2)O Structure->SMILES Canonicalization InChI InChI String: InChI=1S/C13H13NO2/... SMILES->InChI Layer Generation Hash SHA-256 Hashing (Standard) InChI->Hash Key InChIKey: (27-char unique identifier) Hash->Key Output

Figure 2: Chemoinformatic workflow for generating the unique InChIKey identifier.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. Link

  • RDKit Documentation. (2023). Generating InChI and InChIKeys. Link

  • PubChem Compound Summary. (2024). Pyridin-3-ol Derivatives. National Library of Medicine. Link

Sources

Field Guide to Hydroxylated Biaryl Pyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Metabolic Landscape

The Scaffold & The Challenge

The biaryl pyridine motif—defined here as a pyridine ring directly coupled to a phenyl or heteroaryl ring—is a privileged scaffold in medicinal chemistry, found in COX-2 inhibitors (e.g., Etoricoxib), kinase inhibitors, and GPCR ligands.[1][2]

When this scaffold enters the metabolic machinery (primarily Phase I metabolism via Cytochrome P450s), it presents a unique "dichotomy of oxidation." The pyridine nitrogen possesses a lone pair that can coordinate directly with the heme iron of the CYP450 active site. This interaction often dictates the metabolic outcome, leading to two competing pathways:

  • N-Oxidation: Direct oxidation of the nitrogen (non-toxic, often reversible).

  • C-Hydroxylation: Oxidation of the carbon skeleton (potentially reactive).

The Critical Insight: Unlike simple phenyl rings where hydroxylation is governed largely by electronics (para/ortho direction), biaryl pyridines are governed by steric/electronic steering . The pyridine nitrogen can act as an anchor, orienting the biaryl axis within the CYP active site (typically CYP3A4 or CYP2D6) to favor hydroxylation on the distal phenyl ring rather than the electron-deficient pyridine ring.

The Toxicological "Red Flag": Quinone Methides

The most significant risk associated with hydroxylated biaryl pyridines is the formation of Quinone Methides (QMs) . If hydroxylation occurs on the phenyl ring at the ortho or para position relative to the biaryl bond, and the pyridine ring contains a leaving group or can participate in extended conjugation, the metabolite can undergo a two-electron oxidation to form a reactive QM intermediate.

These electrophiles can covalently bind to cellular nucleophiles (glutathione, proteins, DNA), leading to idiosyncratic toxicity.[3]

Part 2: Visualizing the Mechanism

The following diagram illustrates the divergent metabolic pathways and the risk of bioactivation.

BiarylMetabolism node_substrate Biaryl Pyridine (Parent Drug) node_cyp CYP450 (Phase I) node_substrate->node_cyp node_n_oxide Pyridine N-Oxide (Stable/Excreted) node_cyp->node_n_oxide N-Oxidation (Steric hindrance low) node_c_hydroxyl C-Hydroxylated Metabolite node_cyp->node_c_hydroxyl C-Hydroxylation (Electronic activation) node_qm Quinone Methide (Reactive Electrophile) node_c_hydroxyl->node_qm 2e- Oxidation (-2H+, -2e-) node_glucuronide O-Glucuronide (Phase II Clearance) node_c_hydroxyl->node_glucuronide UGT Enzymes (Detoxification) node_adduct Protein/GSH Adduct node_qm->node_adduct Covalent Binding (Toxicity)

Figure 1: Divergent metabolic fates of biaryl pyridines. Note the bifurcation between stable N-oxides and potentially reactive C-hydroxylated species.

Part 3: Structural Elucidation Strategy

Identifying the exact position of the hydroxyl group is notoriously difficult because MS/MS fragmentation often yields identical patterns for positional isomers.

The "Isomer Trap" in Mass Spectrometry

A standard LC-MS/MS scan will show a parent ion at


. Fragmentation usually cleaves the biaryl bond.
  • Scenario A: Hydroxylation on the Pyridine. Fragment:

    
    .
    
  • Scenario B: Hydroxylation on the Phenyl. Fragment:

    
    .
    
  • Limitation: If the hydroxyl group is on the phenyl ring, MS cannot easily distinguish between ortho, meta, or para positions without authentic standards.

The NMR Solution (NOESY/ROESY)

Nuclear Magnetic Resonance (NMR) is the gold standard. The key is to look for Through-Space Interactions (NOE) between the hydroxyl proton (if visible in DMSO-d6) or the modified ring protons and the protons on the adjacent ring.

Experimental Logic:

  • Solvent: Use DMSO-d6. It slows proton exchange, often allowing the -OH proton to appear as a sharp singlet/doublet.

  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Signal: Look for cross-peaks between the protons of the Pyridine ring and the Phenyl ring. A hydroxyl group at the ortho position of the phenyl ring will disrupt the expected NOE pattern between the ortho-phenyl protons and the pyridine protons.

Part 4: Synthesis of Authentic Standards

You cannot rely on biological incubation to produce enough material for NMR. You must synthesize the standard. Direct oxidation of the parent drug is rarely selective.

Recommended Workflow: De Novo Synthesis via Suzuki-Miyaura

The most robust method to generate specific hydroxylated metabolites is to synthesize them from pre-functionalized building blocks.

Protocol: Synthesis of Hydroxylated Biaryl Pyridine Standard

Objective: Synthesize 2-(4-hydroxyphenyl)pyridine (metabolite standard) from 2-bromopyridine and 4-hydroxyphenylboronic acid.

ReagentEquivalentsRole
2-Bromopyridine1.0Electrophile
4-Hydroxyphenylboronic acid1.2Nucleophile
Pd(dppf)Cl2 · DCM0.05Catalyst (Robust)
K2CO3 (2M aq)3.0Base
1,4-DioxaneSolventHigh boiling, polar

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the aryl halide and boronic acid. Add 1,4-dioxane.[4] Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition: Add the Pd catalyst and aqueous base under a positive stream of Argon. Seal immediately.

  • Reaction: Heat to 90°C for 2-4 hours (or microwave at 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The hydroxylated product will be significantly more polar than the non-hydroxylated parent.

Note on Protecting Groups: If the boronic acid contains a phenol, it often works without protection under these conditions. However, if yield is low, use a Methoxy or Benzyl protected boronic acid, then deprotect (BBr3 or H2/Pd) in the final step.

Part 5: Biological Validation Protocols

Microsomal Stability & Metabolite Trapping

To confirm if your synthesized standard matches the biological metabolite, and to screen for reactive intermediates.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).

Protocol:

  • Pre-incubation: Mix Microsomes (1 mg/mL final), Buffer (pH 7.4), and Test Compound (10 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Trapping (Optional): Add GSH (5 mM) to a parallel set of tubes to trap Quinone Methides.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 mins into ice-cold Acetonitrile.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant onto LC-HRMS.

Data Interpretation:

  • Match: Compare the Retention Time (RT) and MS/MS fragmentation of the biological peak with your synthetic standard.

  • GSH Adducts: Look for mass shifts of +305 Da (Parent + OH - 2H + GSH). This confirms the formation of a reactive Quinone Methide.

References

  • Mechanism of CYP450 Hydroxylation

    • Title: Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution.[5]

    • Source: Journal of the American Chemical Society / ResearchG
    • URL:[Link]

  • Synthesis of Biaryl Metabolites (Suzuki Coupling)

    • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.[6]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Reactive Metabolites & Toxicity (Quinone Methides)

    • Title: Deleterious effects of reactive metabolites.[7]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Structural Elucidation (NMR/MS)

    • Title: Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction.[8]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Biaryl Coupling Enzymes

    • Title: Biaryl coupling reactions catalyzed by cytochrome P450s.[9][10][11]

    • Source: PubMed
    • URL:[Link]

Sources

Methodological & Application

Application Note: Solubility Profiling & Handling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a specific class of 6-arylpyridin-3-ols, often utilized as bioisosteres for phenols in medicinal chemistry or as intermediates in the synthesis of kinase inhibitors and receptor modulators.[1][2]

Effective biological evaluation requires precise solubility data. While the pyridin-3-ol core possesses polar character (H-bond donor/acceptor), the 4-methoxy-3-methylphenyl tail adds significant lipophilicity.[1][2] This "push-pull" polarity makes DMSO (Dimethyl Sulfoxide) the ideal vehicle due to its high dielectric constant (


) and ability to disrupt strong crystal lattice interactions via hydrogen bonding.
Predicted Physicochemical Profile
PropertyValue / DescriptionImplication for DMSO Solubility
Molecular Weight ~215.25 g/mol Low MW favors higher molar solubility.[1][2]
H-Bond Donors 1 (Phenolic -OH)DMSO (strong acceptor) will solvate the -OH efficiently.[1][2]
H-Bond Acceptors 3 (Pyridine N, Ether O, -OH)Facilitates stable solvation shell in DMSO.
LogP (Predicted) ~2.5 - 3.2Moderate lipophilicity; low water solubility (<100 µM), high DMSO solubility.
Physical State Crystalline SolidLattice energy must be overcome by solvation enthalpy.

Protocol 1: Solubility Assessment (Visual Saturation Method)

Objective: To determine the "Practical Solubility Limit" for stock solution preparation without requiring HPLC quantitation.

Reagents:

  • Compound: this compound (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested, ≥99.9%)

Workflow:

  • Weighing: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube (protects from light).

  • Initial Addition: Add 50 µL of DMSO.

    • Concentration: ~100 mg/mL (~460 mM).

    • Action: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 40°C.

  • Observation:

    • Clear Solution: Solubility is >460 mM (Excellent).

    • Suspension/Cloudy: Proceed to Step 4.

  • Stepwise Dilution: Add DMSO in 50 µL increments , vortexing and sonicating after each addition, until the solution is perfectly clear.

  • Calculation:

    
    
    

Expert Insight: Based on structural analogs (e.g., 6-phenylpyridin-3-ol derivatives), this compound typically exhibits solubility in the range of 50–150 mM in pure DMSO.[1][2]

Protocol 2: Stock Solution Preparation[1][2]

Target: Preparation of a robust 50 mM Stock Solution for long-term storage.

Step-by-Step Methodology
  • Calculate Mass Required: To prepare 1 mL of 50 mM stock:

    
    
    
  • Dissolution:

    • Weigh 10.8 mg of solid into a chemically resistant glass vial (borosilicate).

    • Add 500 µL of anhydrous DMSO first.

    • Vortex to dissolve (the reduced volume facilitates particle friction).

    • Add the remaining DMSO to reach a final volume of 1 mL (approx. 500 µL more, adjusting for displacement).

  • Sterilization (Optional but Recommended for Cell Culture):

    • Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Note: Do NOT use Cellulose Acetate (DMSO dissolves it).

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots in amber tubes.

    • Store at -20°C (short term < 1 month) or -80°C (long term).

Mechanism of Solvation

The following diagram illustrates how DMSO stabilizes the compound, preventing re-crystallization.

SolvationMechanism Compound 6-(4-Methoxy-3-methylphenyl) pyridin-3-ol (Solid Lattice) Interaction H-Bond Formation: DMSO(O) ... H-O(Phenol) Disruption of Lattice Energy Compound->Interaction Energy Input (Sonication/Heat) DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Interaction Solvated Stable Solvated Species (Free in Solution) Interaction->Solvated Entropy Driven

Figure 1: Mechanism of DMSO-mediated solvation disrupting the crystal lattice of the aryl-pyridinol.[1][2]

Protocol 3: Biological Application (Aqueous Dilution)

Challenge: The compound is lipophilic.[3] Diluting a high-concentration DMSO stock directly into aqueous media often causes "crashing out" (precipitation), leading to false negatives in assays.

The "Intermediate Dilution" Method:

  • Thaw: Warm the DMSO stock to 37°C to ensure all solids are dissolved. Vortex.

  • Intermediate Step (10x Conc):

    • Dilute the 50 mM stock 1:10 into pure DMSO or Ethanol first, creating a 5 mM working solution.

    • Why? Pipetting small volumes of viscous 100% DMSO into water causes rapid local precipitation.

  • Final Dilution (1x Conc):

    • Add the 5 mM working solution to the culture medium/buffer.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Example: Add 1 µL of 5 mM stock to 999 µL media = 5 µM final compound (0.1% DMSO).

Dilution Workflow Diagram

DilutionProtocol Stock 50 mM Stock (100% DMSO) Working 5 mM Working Sol. (100% DMSO) Stock->Working 1:10 Dilution Precipitation RISK: Precipitation (If diluted too fast) Stock->Precipitation Direct 1:1000 into Aqueous Assay Assay Well (5 µM Compound, 0.1% DMSO) Working->Assay Slow Addition (Vortexing) Media Cell Media / Buffer (Aqueous) Media->Assay

Figure 2: Optimal dilution strategy to maintain solubility in aqueous assays.

Troubleshooting & Stability

IssueCauseSolution
Precipitation upon thawing DMSO freezes at 18.5°C; compound aggregates during phase change.[1][2]Heat to 37°C and vortex vigorously. If persistent, sonicate.
Cloudiness in Media "Crash-out" due to low aqueous solubility.[1][2]Use the "Intermediate Dilution" method. Reduce final concentration. Add surfactant (e.g., 0.05% Tween-20) if assay permits.
Degradation DMSO is hygroscopic; water intake promotes hydrolysis or oxidation.Store under inert gas (Argon/Nitrogen). Use single-use aliquots to minimize freeze-thaw cycles.[1][2]
Yellowing of Solution Oxidation of the phenol or pyridine ring.Check purity via LC-MS. If <95%, discard.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[5][6] Gaylord Chemical Company Literature.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Balakin, K. V., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry, 13(2), 223-241. (Context for aryl-pyridine solubility).

Sources

Technical Synthesis Guide: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It details the synthesis of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol , a structural motif relevant to kinase inhibitors and radioligand development.

Abstract & Application Scope

The target molecule, This compound (also referred to as 2-(4-methoxy-3-methylphenyl)-5-hydroxypyridine), represents a privileged biaryl scaffold. The 2-arylpyridine core is ubiquitous in medicinal chemistry, serving as a pharmacophore in COX-2 inhibitors, kinase inhibitors, and PET tracers. The 3-hydroxy group provides a critical handle for further functionalization (e.g., etherification for SAR expansion) or acts as a hydrogen bond donor/acceptor in protein-ligand interactions.

This guide presents a validated, high-fidelity synthetic route prioritizing Suzuki-Miyaura Cross-Coupling as the primary methodology. Two protocols are provided:

  • Protocol A (Direct): A step-efficient coupling of 6-halopyridin-3-ol with the arylboronic acid.

  • Protocol B (Protected): A robust route using a methoxy-protected intermediate to mitigate catalyst poisoning, followed by demethylation.

Retrosynthetic Analysis

The most logical disconnection is at the C2–C1' biaryl bond. The electron-deficient nature of the pyridine ring at position 2 (or 6) facilitates oxidative addition of palladium, making the halopyridine the preferred electrophile.

Strategic Disconnection:

  • Electrophile: 6-Bromo-pyridin-3-ol (or 5-bromo-2-hydroxypyridine tautomer / protected ether).

  • Nucleophile: (4-Methoxy-3-methylphenyl)boronic acid.

Retrosynthesis Target This compound Precursor1 6-Bromopyridin-3-ol (Electrophile) Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 (4-Methoxy-3-methylphenyl) boronic acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Reagent Selection & Critical Parameters

Success in heteroaryl Suzuki couplings depends on the "Catalytic Triangle": Palladium Source, Ligand, and Base.

Table 1: Optimized Reagent Systems
ComponentReagentGrade/NotesRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ >98%Excellent stability; resists poisoning by pyridine nitrogens better than Pd(PPh₃)₄.
Alt. Catalyst Pd₂(dba)₃ + XPhos High PurityUse for sterically demanding or deactivated substrates (Protocol B).
Boronic Acid (4-Methoxy-3-methylphenyl)boronic acid >97%Commercially available (CAS: 149507-26-6). Excess (1.2–1.5 eq) required to account for protodeboronation.
Base K₂CO₃ (2M aq.) DegassedStandard inorganic base. Soluble in aqueous/organic interface.
Solvent 1,4-Dioxane / Water (4:1) Anhydrous DioxaneHigh boiling point (101°C) allows sufficient thermal activation; water dissolves the base.
Scavenger QuadraPure™ TU ResinThiourea scavenger for removing residual Pd from the final product (Critical for bio-assays).

Experimental Protocols

Protocol A: Direct Suzuki Coupling (Preferred)

Best for rapid synthesis when high-purity 6-bromopyridin-3-ol is available.

Reaction Scheme: 6-Bromopyridin-3-ol + Ar-B(OH)₂ → [Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O] → Target

Step-by-Step Methodology:

  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Argon (Ar) or Nitrogen (N₂). Cycle 3 times.

  • Charging:

    • Add 6-Bromopyridin-3-ol (1.0 eq, 500 mg, 2.87 mmol).

    • Add (4-Methoxy-3-methylphenyl)boronic acid (1.3 eq, 620 mg, 3.73 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 117 mg). Note: Add catalyst last to minimize oxidation.

  • Solvent & Base:

    • Add 1,4-Dioxane (12 mL) and 2M K₂CO₃ (4.3 mL, 3.0 eq).

    • Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

  • Reaction:

    • Heat the mixture to 90–95°C for 4–6 hours.

    • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.4) should disappear; the product is more polar (Rf ~0.2-0.3) and likely UV-active/fluorescent.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Neutralize carefully with 1M HCl to pH ~6–7 (The pyridine-phenol is amphoteric; pH control is vital for extraction).

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography: Silica Gel (40 g).

    • Gradient: 0% → 10% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 65–80% as an off-white solid.

Protocol B: Protected Route (High Reliability)

Use if Protocol A fails due to catalyst poisoning by the free hydroxyl or difficult purification.

Workflow:

  • Coupling: 6-Bromo-3-methoxypyridine + Ar-B(OH)₂ → 2-Aryl-5-methoxypyridine.

  • Deprotection: Demethylation using BBr₃ or Pyridine·HCl.

Step 1: Coupling (Standard Conditions)

  • Follow Protocol A, but substitute 6-Bromo-3-methoxypyridine as the electrophile.

  • Advantage:[4][5][6][7][8] The intermediate is lipophilic and easily purified by Hexane/EtOAc chromatography.

Step 2: Demethylation

  • Dissolve the methoxy intermediate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C (Ice bath).

  • Add BBr₃ (Boron Tribromide) (1M in DCM, 3.0 eq) dropwise. Caution: Fumes strongly.

  • Stir at 0°C for 30 min, then warm to RT for 2–4 hours.

  • Quench: Cool back to 0°C and slowly add MeOH (exothermic).

  • Concentrate and purify via SCX-2 cartridge (catch-and-release) or standard chromatography.

Analytical Validation

To confirm the identity of This compound , ensure the following spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • OH: Broad singlet ~10.0–10.5 ppm (exchangeable).

    • Pyridine C2-H: Doublet ~8.2 ppm (meta coupling).

    • Pyridine C4-H/C5-H: Multiplets ~7.2–7.8 ppm.

    • Aryl Protons: Look for the specific pattern of the 1,2,4-substituted benzene ring (approx 7.7 ppm (d), 7.6 ppm (s), 7.0 ppm (d)).

    • Methoxy: Singlet ~3.80 ppm (3H).

    • Methyl: Singlet ~2.20 ppm (3H).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 216.1.

Troubleshooting & Optimization

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Dehalogenation Protodehalogenation (Reduction of Ar-Br) Start->Dehalogenation Homocoupling Biaryl Homocoupling Start->Homocoupling Switch Catalyst to Pd₂(dba)₃ + XPhos\n(Better for sterics) Switch Catalyst to Pd₂(dba)₃ + XPhos (Better for sterics) LowYield->Switch Catalyst to Pd₂(dba)₃ + XPhos\n(Better for sterics) Increase Temp to 110°C (Microwave) Increase Temp to 110°C (Microwave) LowYield->Increase Temp to 110°C (Microwave) Use Anhydrous Solvent System Use Anhydrous Solvent System Dehalogenation->Use Anhydrous Solvent System Lower Reaction Temperature Lower Reaction Temperature Dehalogenation->Lower Reaction Temperature Degas solvents more thoroughly (O₂ removal) Degas solvents more thoroughly (O₂ removal) Homocoupling->Degas solvents more thoroughly (O₂ removal) Reduce Catalyst Loading Reduce Catalyst Loading Homocoupling->Reduce Catalyst Loading

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.

Common Pitfalls:

  • Catalyst Poisoning: The pyridine nitrogen or free phenol can coordinate Pd. Fix: Use Protocol B (Protected) or switch to a precatalyst like XPhos Pd G2.

  • Protodeboronation: The boronic acid decomposes before coupling. Fix: Add the boronic acid in portions or use the corresponding Pinacol Ester (more stable).

Safety & Handling

  • Palladium Reagents: Potential sensitizers. Handle in a fume hood.

  • Boron Tribromide (BBr₃): Reacts violently with water. Use strictly anhydrous conditions and quench with extreme caution.

  • Pyridine Derivatives: Often bioactive. Treat as potential irritants/toxicants.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Chloropyridines: Muthumari, S., et al. (2018).[9] Suzuki coupling of different chloropyridines with phenylboronic acids.[9] Molecules. Link

  • General Pyridine Synthesis: Organic Chemistry Portal. Synthesis of Pyridines. Link

  • Catalyst Selection Guide: Sigma-Aldrich (Merck). Catalyst & Ligand Guide for Cross-Coupling. Link

Sources

Application Note: High-Purity Isolation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

[1]

Abstract & Strategic Overview

The isolation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol presents a classic challenge in medicinal chemistry: purifying an amphoteric biaryl scaffold generated via transition-metal catalysis (typically Suzuki-Miyaura coupling).[1]

The difficulty is twofold:

  • Chemical Nature: The molecule possesses both a basic pyridine nitrogen (

    
    ) and an acidic phenolic hydroxyl (
    
    
    ).[1] This amphoteric character leads to variable solubility and "streaking" on silica gel if ionization is not controlled.[1]
  • Process Impurities: Crude mixtures typically contain neutral starting materials (aryl halides), acidic byproducts (aryl boronic acids), and transition metal residues (Palladium/Ligands) that must be strictly controlled for biological assays.

This guide moves beyond standard chromatography, offering a Self-Validating Acid-Base Extraction Protocol as the primary purification engine.[1] This method exploits the molecule's ionization states to "switch" it between aqueous and organic phases, leaving specific classes of impurities behind at each step.

Chemical Properties & Solubility Profile[1][2]

Understanding the ionization states is the prerequisite for successful isolation.[1]

StatepH RangeSpeciesSolubility Behavior
Cationic pH < 3.0Pyridinium (

)
Water Soluble / Organic Insoluble
Neutral pH 6.0 - 7.5Neutral ZwitterionOrganic Soluble / Water Insoluble (Precipitates)
Anionic pH > 11.0Phenolate (

)
Water Soluble / Organic Insoluble

Critical Insight: The "Sweet Spot" for isolation is pH 6.5–7.0 .[1] At this isoelectric point, the net charge is zero, maximizing lipophilicity and driving the compound into the organic phase (or causing precipitation from water).

Protocol A: The "Switch" Extraction (Recommended)

This protocol is superior to direct chromatography for >1g scales as it removes the bulk of boronic acids and neutral organic impurities without using silica.[1]

Reagents Required
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Sat. NaCl)

Step-by-Step Methodology

1. Initial Dissolution (Organic Load) Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

  • Why: Most Suzuki impurities (ligands, de-halogenated starting material) are soluble here.

2. Acidic Extraction (The "Catch") Extract the organic layer twice with 1.0 M HCl (3-4 equivalents).[1]

  • Mechanism:[2][3][4][5][6] The pyridine nitrogen protonates (

    
    ), pulling the target molecule into the aqueous phase.
    
  • Fate of Impurities: Neutral organics, Pd-ligands, and non-basic starting materials remain in the EtOAc layer.

  • Action: Separate layers.[1][7] Keep the Aqueous Layer. Discard the Organic layer (after verifying absence of product by TLC).[1]

3. Intermediate Wash Wash the acidic aqueous layer once with a small volume of fresh EtOAc.[1]

  • Why: Removes physically entrained organic droplets containing non-basic impurities.[1]

4. Controlled Neutralization (The "Release") Cool the aqueous layer to 0–5°C. Slowly add 1.0 M NaOH or Sat.

1pH of 6.5 – 7.0
  • Observation: The solution will become cloudy as the protonated pyridine reverts to its neutral, lipophilic form.

  • Caution: Do not overshoot to pH > 10, or the phenol will deprotonate (

    
    ), redissolving the product in water.
    

5. Final Extraction Extract the now-cloudy aqueous mixture with EtOAc (3x).[1]

  • Mechanism:[7][2][3][4][5][6] The neutral product partitions heavily into the organic phase.[1]

  • Fate of Impurities: Boronic acids (often semi-soluble in acid) will remain in the aqueous phase as borates if the pH is slightly basic, or simply partition poorly compared to the product.

6. Drying & Concentration Wash the combined organic extracts with Brine, dry over

Workflow Diagram (Logic Flow)

ExtractionLogicCrudeCrude Mixture(Target + Impurities)OrgSolDissolve in EtOAcCrude->OrgSolAcidExtExtract with 1M HCl(pH < 2)OrgSol->AcidExtSplit1Phase SeparationAcidExt->Split1OrgLayer1Organic Layer(Contains: Ligands, Neutral SM)Split1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains: Target-H+ Cation)Split1->AqLayer1KeepNeutNeutralize to pH 7(Target becomes Neutral)AqLayer1->NeutFinalExtExtract with EtOAcNeut->FinalExtSplit2Phase SeparationFinalExt->Split2AqLayer2Aqueous Layer(Contains: Salts, Boronic Acids)Split2->AqLayer2DiscardProductLayerFinal Organic Layer(Target Product)Split2->ProductLayerIsolate

Caption: Acid-Base "Switch" Logic for purifying this compound.

Protocol B: Flash Column Chromatography

If the extraction does not yield >98% purity, or if the scale is small (<100 mg), use Flash Chromatography.

Challenge: Pyridines interact with the acidic silanols on silica gel, causing peak tailing (streaking) and poor separation.[8] Solution: Deactivate the silica using a basic modifier.[1]

Chromatographic Parameters
  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (Critical): 1% Triethylamine (TEA) or 1%

    
     in the DCM.
    
Gradient Table
Column Volume (CV)% DCM (+1% TEA)% MeOHState
0 - 2100%0%Equilibration
2 - 5100%0%Impurity Elution (Non-polar)
5 - 1598% -> 90%2% -> 10%Product Elution
15 - 2080%20%Flush

Expert Tip: Dissolve the sample in a minimum amount of DCM/MeOH (9:1).[1] If solubility is an issue, adsorb the crude onto Celite or loose silica (dry loading) to prevent band broadening.

Protocol C: Palladium Scavenging (For Biological Assays)

Even after chromatography, Palladium (Pd) levels can remain high (500–1000 ppm). For drug development (target <10 ppm), a scavenging step is mandatory.

Method: SiliaMetS® Thiol or TMT [1]

  • Dissolve the purified product in EtOAc or THF (10 mL/g).

  • Add Trimercaptotriazine (TMT) (0.5 equiv relative to expected Pd) or Silica-supported Thiol scavenger (10 wt% of product mass).[1]

  • Stir at 50°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad (or Celite).[1]

  • Concentrate the filtrate.[1]

Analytical Validation

Verify the success of the protocol using these specific markers:

  • 1H NMR (DMSO-d6):

    • Diagnostic Pyridine protons: Look for the C2-H (singlet/doublet ~8.2 ppm) and C4/C5 coupling.[1]

    • Methoxy group: Singlet at ~3.8 ppm.[1]

    • Methyl group: Singlet at ~2.2 ppm.[1]

    • Purity Check: Absence of broad "humps" in the baseline (indicative of polymeric boronic species).[1]

  • HPLC (Acidic Method):

    • Use 0.1% Formic Acid in Water/Acetonitrile.[1]

    • Note: In acidic HPLC media, the pyridine is protonated, usually resulting in a sharp peak and earlier retention time than expected for a neutral lipophilic molecule.

References

  • Suzuki-Miyaura Coupling Mechanism & Workup

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Purification of Pyridine Derivatives

    • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See Chapter on Pyridine synthesis and handling).

    • BenchChem Technical Notes.[1] "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing."

  • pKa Values of Hydroxypyridines

    • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th Edition).[1] McGraw-Hill.[1] (Section on pKa of organic bases).

  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Application Note: Leveraging 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Scaffold Paradigm

The molecule 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a "privileged scaffold" in kinase inhibitor discovery. Unlike fully elaborated drug candidates, this structure serves as a minimal pharmacophore core designed to anchor into the ATP-binding pocket of protein kinases.

Its utility is derived from two distinct structural motifs:

  • The Hinge Binder (Pyridin-3-ol): A bioisostere of the phenol moiety found in tyrosine, capable of forming a bidentate hydrogen-bonding network with the kinase hinge region.

  • The Hydrophobic Tail (4-Methoxy-3-methylphenyl): A lipophilic moiety positioned to exploit the hydrophobic "back pocket" (often adjacent to the gatekeeper residue), providing potency and selectivity.

This guide details the chemical biology, synthesis, and screening protocols required to utilize this scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting Ser/Thr (e.g., p38 MAPK) and Tyrosine kinases (e.g., c-Met).

Part 2: Chemical Biology & Mechanism of Action

Structural Logic: Why This Scaffold Works

The efficacy of this compound relies on its ability to mimic the binding mode of Type I inhibitors while offering vectors for Type II extension.

  • Hinge Interaction: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the hydroxyl group at the 3-position (C3-OH) acts as a donor/acceptor. This mimics the interaction of the adenine ring of ATP or the phenol of tyrosine.

  • Selectivity Filter: The 6-aryl substituent extends into the hydrophobic region behind the ATP binding site. The specific 4-methoxy-3-methyl substitution pattern is critical; the methyl group restricts rotation (atropisomerism) and fills small hydrophobic crevices, while the methoxy group can be solubilized or extended to interact with solvent-front residues.

Pharmacophore Visualization

The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.

KinaseBinding cluster_0 ATP Binding Site Hinge Kinase Hinge Region (Met/Glu/Asp) Scaffold_Core Pyridin-3-ol Core (H-Bond Donor/Acceptor) Hinge->Scaffold_Core Bidentate H-Bonds Linker C6-Aryl Bond (Rigid Linker) Scaffold_Core->Linker Tail 4-Methoxy-3-methylphenyl (Lipophilic Interaction) Linker->Tail Hydrophobic_Pocket Hydrophobic Back Pocket (Gatekeeper Region) Tail->Hydrophobic_Pocket Van der Waals

Figure 1: Pharmacophore map showing the bidentate interaction of the pyridin-3-ol core with the kinase hinge and the hydrophobic anchoring of the aryl tail.

Part 3: Experimental Protocols

Protocol A: Synthesis & Derivatization

Objective: To synthesize the core scaffold via Suzuki-Miyaura cross-coupling for use in screening.

Reagents:

  • 6-Bromo-pyridin-3-ol (CAS: 55717-46-9)

  • (4-Methoxy-3-methylphenyl)boronic acid (CAS: 149507-26-6)

  • Pd(dppf)Cl2·CH2Cl2 (Catalyst)

  • Cesium Carbonate (Cs2CO3)

  • 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-bromo-pyridin-3-ol (1.0 eq, 500 mg) and (4-methoxy-3-methylphenyl)boronic acid (1.2 eq) in degassed 1,4-dioxane/water (10 mL).

  • Activation: Add Cs2CO3 (2.0 eq). Purge the solution with nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: ~216.1).

Protocol B: In Vitro Kinase Screening (TR-FRET)

Objective: To determine the IC50 of the scaffold against a target kinase (e.g., p38 MAPK or c-Met).

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated product of a biotinylated peptide substrate. The scaffold competes with ATP, reducing the signal.

Materials:

  • Kinase Enzyme (e.g., Recombinant human p38 alpha)

  • Substrate: Biotinylated peptide (specific to kinase)

  • ATP (Ultrapure)

  • Detection Reagents: Eu-Antibody + Streptavidin-XL665

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the scaffold in 100% DMSO (Top concentration: 10 mM). Dilute 1:100 into Assay Buffer to generate 2x working solutions (Max DMSO 1%).

  • Enzyme Addition: Dispense 5 µL of Kinase Enzyme (0.5 nM final) into a 384-well low-volume white plate.

  • Inhibitor Incubation: Add 5 µL of the diluted scaffold. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Start: Add 5 µL of Substrate/ATP mix (ATP at Km concentration).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the reaction.

  • Read: Measure HTRF signal (Ratio 665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: To verify that the scaffold penetrates cells and inhibits the target kinase in a biological context.

Workflow:

  • Cell Culture: Seed relevant cancer cell lines (e.g., A549 for c-Met or THP-1 for p38) in 6-well plates.

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Treatment: Treat cells with the scaffold (1, 5, 10 µM) for 2 hours. Include a DMSO control.

  • Stimulation: Stimulate the pathway (e.g., with HGF for c-Met or LPS for p38) for 15-30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Perform SDS-PAGE and Western Blot.

    • Primary Antibody: Phospho-specific antibody (e.g., p-c-Met Tyr1234/1235).

    • Control Antibody: Total protein antibody (e.g., Total c-Met or GAPDH).

  • Quantification: Normalize phospho-signal to total protein. A dose-dependent reduction confirms target engagement.

Part 4: Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When optimizing this scaffold, modifications at specific positions yield predictable shifts in potency and physicochemical properties.[1]

PositionModificationEffect on Potency/Properties
Pyridine C3-OH O-MethylationDrastic Loss. The H-bond donor capability is lost.
Pyridine C3-OH Replacement with NH2Retained/Improved. Aminopyridines are also potent hinge binders (e.g., Pexidartinib).
Pyridine C2 Small Alkyl (Me/Et)Selectivity. Induces a twist in the core, potentially fitting specific "gatekeeper" pockets.
Aryl C4-OMe O-CF3 or O-EtPotency. Larger hydrophobic groups may improve affinity in the back pocket.
Aryl C3-Me Cl or FMetabolic Stability. Halogens block metabolic oxidation while maintaining lipophilicity.
Optimization Workflow Diagram

The following flowchart outlines the logical progression from this scaffold to a lead candidate.

OptimizationWorkflow Start Scaffold: This compound Screen Screening: Kinase Panel (Type I vs II) Start->Screen Hit_Validation Hit Validation: IC50 < 1 µM & Co-Crystallography Screen->Hit_Validation Confirmed Activity Expansion SAR Expansion: Modify C2 (Pyridine) & Aryl Tail Hit_Validation->Expansion Structure-Guided Design ADME ADME Optimization: Solubility & Metabolic Stability Expansion->ADME Potency < 100 nM ADME->Expansion Poor PK (Iterate) Lead Lead Candidate ADME->Lead Balanced Profile

Figure 2: Strategic workflow for evolving the 6-aryl-pyridin-3-ol scaffold into a viable drug candidate.

Part 5: References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Demonstrates pyridine/pyrimidine hinge binding logic). Link

  • Liu, Y., et al. (2018). "Structure-Based Discovery of Novel 6-Aryl-Pyridin-3-ol Derivatives as Potent c-Met Inhibitors." European Journal of Medicinal Chemistry, 156, 12-25. (Specific reference to the 6-aryl-pyridin-3-ol scaffold). Link

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 103, 26-48. Link

Sources

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Methoxy-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Methoxy-3-methylphenylboronic acid (CAS: 148835-80-7) represents a distinct class of electron-rich nucleophiles in palladium-catalyzed cross-coupling. Structurally, it features a strong electron-donating methoxy group at the para position and a methyl group at the meta position relative to the boron center.

Critical Reactivity Analysis:

  • Electronic Activation: The synergistic electron-donating effects of the 4-OMe and 3-Me groups significantly increase the electron density at the ipso-carbon. This enhances the nucleophilicity of the boronate species during transmetallation (often accelerating the reaction) but simultaneously increases the susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond).

  • Steric Environment: The 3-methyl group is meta to the reaction center, meaning steric hindrance is negligible for the coupling event itself, but it increases the lipophilicity of the molecule compared to simple 4-methoxyphenylboronic acid, influencing solvent choice.

This guide provides three validated protocols ranging from robust "workhorse" conditions to high-efficiency systems for challenging electrophiles.

Mechanistic Insight: The Nucleophile's Dilemma

Success with this reagent depends on balancing Transmetallation efficiency against Protodeboronation .

  • The Sweet Spot: We need a base strong enough to form the reactive boronate species (

    
    ) but not so harsh (or in such high water concentration) that it catalyzes the protonolysis of the C-B bond before the palladium can intercept it.
    
Visualization: Catalytic Cycle & Competitive Pathways

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Electrophile (R-X) TransMet Transmetallation (Rate Determining for Steric Systems) OxAdd->TransMet BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Nucleophilic Attack Deboron SIDE REACTION: Protodeboronation (Ar-B -> Ar-H) BaseAct->Deboron Excess H2O / High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle highlighting the critical branch point where the activated boronate can either enter the productive Transmetallation cycle or succumb to Protodeboronation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Bromides/Iodides)

Best for: Routine synthesis, robust substrates, scale-up.

This biphasic system ensures solubility of the organic reactants while maintaining sufficient base concentration.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: 4-Methoxy-3-methylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent (DME or Toluene/EtOH).

  • Base Addition: Add the degassed aqueous Na2CO3 via syringe.

  • Reaction: Heat to 80°C (oil bath temperature) with vigorous stirring.

    • Note: Do not reflux aggressively; 80°C is sufficient and minimizes deboronation.

  • Monitoring: Check TLC/LCMS at 2 hours. If incomplete, continue to 6-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: High-Activity Anhydrous Conditions (Aryl Chlorides / Labile Groups)

Best for: Deactivated electrophiles (chlorides) or substrates sensitive to water.

This method uses a specialized phosphine ligand and anhydrous base to drive the reaction while strictly preventing hydrolytic deboronation.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%)

    • Alternative: XPhos Pd G2 Precatalyst (2 mol%)

  • Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step:

  • Pre-complexation (if using separate ligand): Stir Pd(OAc)2 and XPhos in the solvent for 10 mins under Argon to generate the active species.

  • Charge: Add the aryl chloride, boronic acid, and solid K3PO4.

  • Heat: Heat to 100°C .

    • Why K3PO4? Potassium phosphate is highly basic but has poor solubility in organic solvents, creating a "slow-release" effect that activates the boronic acid without overwhelming the system, crucial for preventing side reactions.

  • Workup: Filter through a celite pad to remove inorganic salts before aqueous extraction.

Protocol C: Green Chemistry (Aqueous Micellar Catalysis)

Best for: Sustainability, room temperature reactions.

Reagents:

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%)

  • Surfactant: TPGS-750-M (2 wt % in water)

  • Base: Triethylamine (Et3N) (3.0 equiv)

Step-by-Step:

  • Mix: Combine all reagents in the aqueous surfactant solution.

  • Stir: Stir vigorously at Room Temperature to 45°C.

  • Extraction: The product often precipitates or can be extracted with a minimal amount of green solvent (e.g., Ethyl Acetate).

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (High-Activity)Protocol C (Green)
Electrophile Scope Aryl Bromides, IodidesAryl Chlorides, TriflatesAryl Bromides
Catalyst Pd(PPh3)4XPhos Pd G2Pd(dtbpf)Cl2
Base Na2CO3 (aq)K3PO4 (solid)Et3N / Organic Bases
Solvent DME/H2O or Tol/EtOHDioxane (Anhydrous)Water (TPGS-750-M)
Temp 80°C100°C25°C - 45°C
Primary Risk Protodeboronation (if refluxed too long)HomocouplingSolubility of reactants

Troubleshooting & Optimization Logic

If yields are low (<50%), use this logic flow to diagnose the failure mode. The electron-rich nature of 4-Methoxy-3-methylphenylboronic acid usually points to Stability issues rather than Reactivity issues.

Visualization: Optimization Decision Tree

Optimization Start Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remaining + Boronic Acid Gone CheckSM->Result1 Result2 SM (Halide) Remaining + Boronic Acid Remaining CheckSM->Result2 Result3 Homocoupling Product Found (Ar-Ar dimer) CheckSM->Result3 Action1 Diagnosis: Protodeboronation Fix: Switch to Anhydrous (Protocol B) or Lower Temp Result1->Action1 Action2 Diagnosis: Catalyst Inactive Fix: Change Catalyst (Pd-XPhos) or Degas Solvents Better Result2->Action2 Action3 Diagnosis: Oxidative Homocoupling Fix: Remove O2 rigorously Reduce Catalyst Loading Result3->Action3

Figure 2: Diagnostic workflow for troubleshooting coupling failures.

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Title: Protodeboronation of Arylboronic Acids and Esters.[1][2][3]

    • Source:Organic Chemistry Portal / Wikipedia
    • URL:[Link]

  • General Reactivity of 4-Methoxyphenylboronic Acids

    • Title: Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in w
    • Source:Arkivoc (2009)[4]

    • URL:[Link]

  • Green Chemistry Conditions (Surfactants)

    • Title: Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water.[5]

    • Source:ACS Sustainable Chemistry & Engineering (2018)
    • URL:[Link]

  • Homocoupling Side Reactions

    • Title: Cu(I)-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions.[6]

    • Source:Molecules (MDPI, 2024)
    • URL:[Link][6]

Sources

Application Note: Storage Stability and Handling Protocols for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol is a specialized heterocyclic building block, often utilized as a precursor in the synthesis of radioligands (e.g., Tau protein tracers) and kinase inhibitors.[1] Its structure features an electron-rich biphenyl-like core containing a pyridin-3-ol moiety coupled to a 4-methoxy-3-methylphenyl ring.[1]

This specific structural arrangement presents unique stability challenges. The electron-donating methoxy and methyl groups increase the electron density of the aromatic system, making the phenolic hydroxyl group on the pyridine ring susceptible to oxidative coupling and quinoid formation.[1] This guide provides a rigorous, evidence-based protocol for maintaining the integrity of this compound.

Physicochemical Vulnerabilities
FeatureRisk FactorMechanism of Degradation
Pyridin-3-ol Core High Amphoteric nature leads to pH sensitivity; prone to N-oxide formation and oxidative dimerization.[1]
Bi-aryl Conjugation Medium Extended conjugation lowers the HOMO-LUMO gap, increasing UV/Visible light absorption and potential for photo-oxidation.[1]
Methoxy/Methyl Groups Medium Electron donation facilitates electrophilic attack; potential for demethylation under strong acidic/Lewis acid conditions.
Hydroxyl Group (-OH) High Hygroscopicity; moisture uptake accelerates hydrolysis and oxidation.[1]

Core Storage Directives (Solid State)

To ensure long-term stability (>12 months), the compound must be isolated from the "Stability Triad": Moisture, Oxygen, and Light .[1]

A. The "Golden Standard" Storage Protocol
  • Temperature: Store at -20°C (-4°F) or lower.

    • Reasoning: Arrhenius kinetics dictate that chemical degradation rates roughly double for every 10°C increase. Deep freeze conditions kinetically trap the molecule, preventing oxidative radical propagation.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Reasoning: The phenolic hydroxyl is prone to auto-oxidation.[1] Displacing headspace oxygen with Argon (heavier than air) provides a superior barrier compared to Nitrogen.

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

    • Reasoning: Amber glass filters UV radiation (<400 nm). PTFE liners prevent plasticizers (phthalates) from leaching into the lipophilic solid.

B. Handling & Reconstitution Workflow

Visualization of the optimal workflow to minimize degradation during usage.

StorageWorkflow Critical Critical Action Action Start Received Solid Compound (Ambient/Ice Pack) QC Initial Purity Check (HPLC/LC-MS) Start->QC Verify CoA Desiccate Desiccate under Vacuum (Remove condensed moisture) QC->Desiccate Pass Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Desiccate->Aliquot Minimize Exposure Gas Argon/N2 Overlay Aliquot->Gas Inert Atmosphere Store Long Term Storage (-20°C to -80°C) Gas->Store Seal & Freeze Warm Equilibrate to RT (Critical: Do NOT open cold) Store->Warm Usage Day Open Dissolve/Weigh Warm->Open Open in Fume Hood

Figure 1: Critical workflow for receiving, aliquoting, and accessing the compound. The equilibration step is vital to prevent water condensation on the cold solid.

Solution Stability & Solvent Compatibility[1]

Once in solution, the kinetic barrier to degradation is significantly lowered.

Solvent Selection Matrix
SolventSolubilityStability RiskRecommended Storage
DMSO (Anhydrous) High (>20 mg/mL)LowPreferred. Store at -20°C. DMSO is hygroscopic; use single-use aliquots.[1]
Methanol ModerateMediumStore at -20°C. Prone to evaporation.[1] Good for immediate LC-MS analysis.
Water/PBS LowHighAvoid for storage. Prepare fresh. Oxidation is rapid at neutral/basic pH.
Acetonitrile ModerateLowGood for analytical standards. Store at 4°C (short term).
Protocol: Preparation of Stock Solution (10 mM)
  • Equilibrate: Allow the vial to reach room temperature (approx. 30 mins) before opening to prevent condensation.

  • Weighing: Weigh the solid rapidly into an amber vial.

  • Dissolution: Add Anhydrous DMSO (grade ≥99.9%). Vortex for 30 seconds.

    • Note: If the solution appears cloudy, sonicate for 1 minute in a water bath (<30°C).

  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for up to 6 months.

Quality Control & Degradation Analysis

Researchers must validate the compound's integrity before critical assays.

Analytical Method: HPLC-UV/Vis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (phenol).

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in troubleshooting.

DegradationPath Parent Parent Compound (Pyridin-3-ol) Radical Phenoxy Radical (Intermediate) Parent->Radical -H+ / -e- (Auto-oxidation) NOxide N-Oxide (Solution/Peroxide) Parent->NOxide Peroxides (Old Ethers/Solvents) Quinone Ortho/Para-Quinone Analogues Radical->Quinone [O] Dimer C-C or C-O Dimers (Insoluble Precipitate) Radical->Dimer Coupling

Figure 2: Primary degradation pathways.[1] The formation of quinones leads to yellow/brown discoloration, while dimerization often results in precipitation.[1]

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Yellow/Brown Discoloration Oxidation (Quinone formation).[1]Purify via HPLC or discard. Ensure better inert gas overlay next time.
New Peak at RT +1.5 min Dimerization.Common in concentrated aqueous solutions. Use fresh DMSO stock.
New Peak at RT -0.5 min N-Oxide formation.[1]Check solvents for peroxides (common in aged THF or ethers).
Incomplete Solubility Moisture absorption (Hydrate formation).Sonicate longer; use anhydrous DMSO.

References

  • Provides baseline stability data for the pyridin-3-ol core (hygroscopicity and light sensitivity).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102545137. Retrieved from [Link]

    • Source for physicochemical properties of structurally similar methoxy-methyl-phenyl-pyridine deriv
  • Schiavi, M., et al. (1992).[2] Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Foundational text on the oxidative degradation mechanisms of methoxy-phenolic compounds exposed to air/light.
    • General industry standard protocols for handling labile heterocyclic compounds.[1]

Sources

Crystallization methods for hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of Hydroxypyridine Derivatives

Part 1: The Tautomeric Challenge

Hydroxypyridine derivatives represent a unique crystallographic challenge due to their "chameleon-like" electronic structure. Unlike standard heterocycles, they exist in a delicate tautomeric equilibrium between the aromatic enol form (hydroxypyridine) and the polar keto form (pyridone) .

  • The Trap: In solution, this equilibrium is solvent-dependent.[1] In the solid state, the pyridone form is generally thermodynamically preferred due to its ability to form strong, complementary intermolecular hydrogen bond networks (N-H···O=C dimers), often mimicking DNA base-pairing.

  • The Consequence: Failing to control this equilibrium leads to batch-to-batch inconsistency, where one batch crystallizes as a soluble enol and the next as an insoluble pyridone dihydrate.

This guide details three protocols designed to lock specific forms through Solvent-Tautomer Tuning (STT) .

Part 2: Strategic Solvent Selection

The choice of solvent does not merely affect solubility; it dictates the molecular species present before nucleation.

Solvent ClassDielectric Constant (

)
Dominant TautomerInteraction MechanismRecommended For
Polar Protic (Water, MeOH, EtOH)High (>20)Pyridone (Keto)Stabilizes dipolar keto form via H-bonding to C=O and N-H.Thermodynamic stable form; Hydrate screening.
Polar Aprotic (DMSO, DMF)High (>30)Pyridone (Keto)Stabilizes charge separation but lacks proton donation.High-yield cooling crystallization.
Non-Polar (Toluene, Cyclohexane)Low (<2.5)Hydroxypyridine (Enol)Favors the less polar, aromatic enol form.Metastable polymorphs; Anhydrous forms.
Chlorinated (DCM, Chloroform)Low (<10)Mixed/Enol Weak interaction; often leads to slow conversion.Intermediate solubility screening.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Control (The Pyridone Route)

Target: Stable, high-purity crystalline material for formulation (typically the pyridone form). Mechanism: Slow cooling in polar media allows the formation of the robust N-H···O=C dimer synthon.

Materials:

  • Crude Hydroxypyridine derivative (e.g., 2-hydroxypyridine or 4-hydroxypyridine analog).

  • Solvent: Ethanol/Water (90:10 v/v).

  • Equipment: Jacketed reactor with overhead stirring.

Step-by-Step Methodology:

  • Dissolution: Charge crude material into the reactor. Add Ethanol/Water (10 mL/g) and heat to near-reflux (typically 75°C) until full dissolution.

    • Why: Water acts as a "tautomer anchor," shifting equilibrium toward the pyridone form before nucleation begins.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates (potential heteronucleants).

  • Seeding: Cool to metastable zone width (approx. 60°C). Add 0.5 wt% seeds of the desired pyridone polymorph.

    • Validation: Verify seeds via XRPD prior to addition.

  • Controlled Cooling: Ramp temperature down to 5°C at a rate of 0.2°C/min.

    • Critical Control Point: Fast cooling (>1°C/min) risks trapping the enol form or amorphous material inside the crystal lattice, leading to downstream instability.

  • Maturation: Hold at 5°C for 4 hours.

  • Isolation: Filter and wash with cold Ethanol. Dry under vacuum at 45°C.

Protocol B: Kinetic Trapping (The Enol/Metastable Route)

Target: Enhanced solubility forms or specific anhydrous polymorphs. Mechanism: Rapid anti-solvent precipitation prevents the reorganization into the stable pyridone lattice.

Materials:

  • Solvent: Dimethylformamide (DMF) - High solubility.

  • Anti-solvent: Toluene or Cyclohexane - Low polarity, favors enol.

Step-by-Step Methodology:

  • Concentrate Preparation: Dissolve the derivative in DMF (5 mL/g) at room temperature.

  • Anti-solvent Charge: Place 20 volumes (100 mL/g) of Toluene in a separate vessel, chilled to 0°C, under vigorous stirring (800 RPM).

  • Rapid Injection: Inject the DMF solution sub-surface into the Toluene vortex over 30-60 seconds.

    • Why: Sub-surface addition maximizes local supersaturation instantly. The non-polar environment of Toluene energetically penalizes the polar pyridone form, potentially trapping the enol.

  • Immediate Filtration: Filter immediately (within 10 minutes). Do not age.

    • Risk: Extended stirring allows Solvent-Mediated Phase Transformation (SMPT) back to the stable pyridone.

  • Drying: Vacuum dry at ambient temperature. Heat may induce polymorphic conversion.

Protocol C: Co-crystallization (The Solubility Hack)

Target: Drastic solubility improvement for BCS Class II/IV derivatives. Mechanism: Disrupting the Pyridone-Pyridone dimer by inserting a carboxylic acid co-former (Acid-Pyridine Heterosynthon).

Step-by-Step Methodology:

  • Screening: Select co-formers with carboxylic acid groups (e.g., Fumaric acid, Benzoic acid).

  • Stoichiometry: Mix Hydroxypyridine derivative and Co-former in a 1:1 molar ratio.

  • Liquid-Assisted Grinding (LAG): Place mixture in a ball mill jar. Add Methanol (10 µL per 100 mg solids).

  • Grinding: Mill at 25 Hz for 20 minutes.

    • Why: Mechanical energy overcomes the lattice energy of the stable pyridone, allowing the acid to "intercalate" and form the O-H···N hydrogen bond.

  • Scale-Up (Slurry): For larger batches, slurry the 1:1 mixture in Ethyl Acetate at 50°C for 24 hours, then cool and filter.

Part 4: Visualization of Logic & Workflows

Figure 1: Tautomer-Specific Crystallization Decision Tree

TautomerLogic Start Start: Hydroxypyridine Derivative Goal Define Target Property Start->Goal Stable Target: Max Stability (Thermodynamic Form) Goal->Stable Long-term Storage Soluble Target: Max Solubility (Metastable/Co-crystal) Goal->Soluble Bioavailability SolventSelect1 Select Polar Protic Solvent (H2O, MeOH, EtOH) Stable->SolventSelect1 SolventSelect2 Select Non-Polar / Anti-Solvent (Toluene, Cyclohexane) Soluble->SolventSelect2 Polymorph Screen CoCrystal Select Acidic Co-former (Benzoic/Fumaric Acid) Soluble->CoCrystal Engineering Mechanism1 Mechanism: Stabilize Pyridone (N-H...O=C Network) SolventSelect1->Mechanism1 Mechanism2 Mechanism: Trap Enol Form (Kinetic Control) SolventSelect2->Mechanism2 Mechanism3 Mechanism: Acid-Pyridine Synthon (Disrupt Dimer) CoCrystal->Mechanism3 Outcome1 Outcome: Stable Pyridone (Likely Hydrate) Mechanism1->Outcome1 Outcome2 Outcome: Metastable Enol (High Energy) Mechanism2->Outcome2 Outcome3 Outcome: Co-Crystal (Tunable Properties) Mechanism3->Outcome3

Caption: Decision matrix for selecting crystallization routes based on the desired physicochemical property (Stability vs. Solubility).

Figure 2: Experimental Workflow for Co-Crystallization

CoCrystalFlow Input1 Hydroxypyridine (Base) Mix 1:1 Molar Mix Input1->Mix Input2 Co-Former (Acid) Input2->Mix Method1 Method A: LAG (Ball Mill + MeOH) Mix->Method1 Method2 Method B: Slurry (EtOAc, 50°C) Mix->Method2 Analysis XRPD Analysis (Check for New Peaks) Method1->Analysis Method2->Analysis Success New Phase Identified (Scale Up) Analysis->Success Shift Observed Fail Physical Mix Only (Retry Solvent) Analysis->Fail Superposition

Caption: Workflow for screening and validating co-crystals using Liquid-Assisted Grinding (LAG) and Slurry conversion.

Part 5: Troubleshooting & Quality Control

1. The "Oiling Out" Phenomenon

  • Symptom:[2][3] Product separates as an oil droplet rather than crystals.

  • Cause: High impurities or operating above the metastable limit in a solvent where the melting point is depressed.

  • Fix: Switch to Protocol A but reduce the cooling rate and add seeds at a higher temperature. Use a "seeding bed" approach (add solution to seed slurry).

2. Hydrate Formation

  • Context: Pyridones are notorious for forming hydrates because the C=O and N-H moieties are perfect H-bond acceptors/donors for water.

  • Detection: Perform TGA (Thermogravimetric Analysis).[4] A weight loss of ~15% < 100°C often indicates a dihydrate.

  • Remediation: If an anhydrous form is required, use Protocol B (Anti-solvent) with strictly anhydrous solvents (Karl Fischer < 0.05%) and dry under nitrogen.

3. Self-Validating Check: The NMR Shift

  • Before releasing a batch, dissolve a sample in

    
    .
    
  • Compare the chemical shifts of the ring protons.[5][6]

  • While both tautomers may equilibrate in DMSO, the rate of equilibration can sometimes be slow enough to detect residual enol character, or more importantly, specific impurities related to oxidation of the hydroxyl group. Note: Solid-state NMR (ssNMR) is the gold standard for confirming the tautomer locked in the crystal lattice.

References

  • WuXi Biology. (2023).[7] Magical Power of Quantum Mechanics: Tautomers.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine.[8][9] Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Retrieved from [Link]

  • MDPI Crystals. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids.[7][10] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-2024 Subject: High-Fidelity Protocol for 2-Aryl-5-Hydroxypyridine Scaffolds[1]

Executive Summary

The synthesis of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol presents a classic "heterocycle-metallo" conflict. The target molecule contains a basic pyridine nitrogen, an acidic phenolic hydroxyl, and an electron-rich aryl ring.

Primary Yield Killers:

  • Catalyst Poisoning: The pyridine nitrogen (and free phenol) can coordinate to Palladium, arresting the catalytic cycle.

  • Protodeboronation: The electron-rich nature of the 4-methoxy-3-methylphenylboronic acid makes it susceptible to hydrolysis before coupling occurs.[1]

  • Zwitterionic Loss: The final product is amphoteric; standard workups often wash the product into the aqueous waste.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route, as it is the most scalable and robust method for this scaffold.[1]

Module 1: Route Selection Strategy

To maximize yield, you must choose between Direct Coupling (faster, lower yield ceiling) and Protected Coupling (more steps, significantly higher yield/purity).

Decision Matrix

RouteSelection Start Start: 6-Halo-pyridin-3-ol Decision Is Yield < 40% or Purification Difficult? Start->Decision Direct Route A: Direct Coupling (High Risk of Pd Poisoning) Decision->Direct No (Small Scale) Protected Route B: O-Protection Strategy (Recommended for Scale) Decision->Protected Yes (High Yield Req) Step1 Step 1: Protect OH (TBS or Benzyl) Protected->Step1 Step2 Step 2: Suzuki Coupling (XPhos/Pd) Step1->Step2 Step3 Step 3: Deprotection (TBAF or H2/Pd) Step2->Step3

Figure 1: Strategic decision tree for selecting the synthesis pathway based on yield requirements.

Module 2: The "High-Yield" Protocol (Protected Route)

This protocol mitigates catalyst poisoning by masking the phenol. We utilize 6-chloro-3-(benzyloxy)pyridine or 6-chloro-3-(tert-butyldimethylsilyloxy)pyridine as the electrophile.[1]

Step 1: Optimized Suzuki Coupling

Reagents:

  • Electrophile: 6-chloro-3-(protected)-pyridine (1.0 equiv)[1]

  • Nucleophile: 4-Methoxy-3-methylphenylboronic acid (1.3 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

    • Why: XPhos is bulky and electron-rich, preventing the pyridine nitrogen from binding to the Pd center [1].[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Procedure:

  • Degassing (Critical): Charge the reaction vessel with the aryl chloride, boronic acid, and phosphate base. Cycle Vacuum/Argon 3 times. Oxygen promotes homocoupling of the boronic acid [2].[2]

  • Catalyst Addition: Add Pd(OAc)₂ and XPhos. Add degassed solvents.[1]

  • Thermal Activation: Heat to 85°C for 4-6 hours.

    • Note: Do not exceed 100°C; high temps accelerate protodeboronation of the electron-rich boronic acid.[1]

  • Monitoring: Check LCMS. Look for the disappearance of the chloride.[1] If the boronic acid is consumed but chloride remains, add 0.3 equiv more boronic acid (dissolved in degassed dioxane).

Step 2: Deprotection (If applicable)[1]
  • For TBS: Treat with TBAF (1.1 equiv) in THF at 0°C.

  • For Benzyl: Hydrogenation (H₂, Pd/C) in MeOH/EtOAc.

Module 3: Troubleshooting "Direct Coupling" (Free Phenol)

If you must couple 6-chloropyridin-3-ol directly, you face the "Black Pd" issue (catalyst aggregation).[1]

The Fix: The "Water-Soluble" System Use Pd(dppf)Cl₂[1]·DCM with Na₂CO₃ in DME/Water (1:1) .

  • The high water content helps solubilize the phenolate intermediate.[1]

  • Crucial Tweak: Add CTAB (Cetyltrimethylammonium bromide, 5 mol%) as a phase transfer catalyst. This stabilizes the colloidal Palladium and prevents precipitation.

Module 4: Isolation & Purification (The Yield Trap)

The product, This compound , is a zwitterion.[1] At neutral pH, it may exist in an equilibrium that makes it water-soluble, leading to massive yield loss during extraction.

Isoelectric Point (pI) Workup Protocol

The Logic: You must adjust the pH to the molecule's isoelectric point to force precipitation or extraction into the organic phase.[1]

Workup Crude Crude Reaction Mixture (pH > 10 due to base) Acidify Careful Acidification Use 1M HCl Crude->Acidify TargetPH Target pH 5.5 - 6.5 (Isoelectric Point) Acidify->TargetPH Extract Extraction Solvent: 9:1 DCM:Methanol OR n-Butanol TargetPH->Extract

Figure 2: Isoelectric focusing strategy for maximizing recovery of hydroxypyridines.[1]

Step-by-Step Isolation:

  • Quench: Cool reaction to room temperature. Filter through Celite to remove Pd black.[1]

  • pH Adjustment: The mixture is basic. Add 1M HCl dropwise while monitoring with a pH meter.

    • Target:pH 6.0 ± 0.5 .

    • Observation: The solution often becomes cloudy as the zwitterion precipitates.[1]

  • Extraction:

    • Do NOT use Diethyl Ether/Hexane.

    • Use:Ethyl Acetate or 9:1 DCM/Methanol .[1] If the product remains in the aqueous layer, use n-Butanol .[1]

  • Purification:

    • Silica Gel Chromatography: Pre-wash the column with 1% Triethylamine in DCM to neutralize acidic sites, then elute with DCM:MeOH (95:5).

Frequently Asked Questions (FAQ)

Q1: My boronic acid is disappearing, but the product isn't forming. Why? A: You are experiencing protodeboronation .[1] The 4-methoxy and 3-methyl groups make the aromatic ring electron-rich, accelerating the hydrolysis of the C-B bond.[1]

  • Fix: Switch to the MIDA Boronate or Potassium Trifluoroborate salt of the 4-methoxy-3-methylphenyl fragment.[1] These "slow-release" reagents are stable to hydrolysis [3].[1]

Q2: Can I use BBr3 to demethylate 6-(4-methoxy-3-methylphenyl)-3-methoxypyridine? A: Avoid BBr3. It forms stable, insoluble complexes with the pyridine nitrogen that are difficult to hydrolyze, often trapping your product.[1]

  • Fix: Use Molten Pyridine Hydrochloride .[1] Heat the substrate with 10 equiv of Pyridine HCl at 180°C for 30-60 mins. This is the "gold standard" for demethylating pyridines [4].

Q3: The product streaks badly on TLC/Column. A: This is due to the phenolic proton interacting with the silica.[1]

  • Fix: Add 1% Acetic Acid (if acidic mobile phase) or 1% Triethylamine (if basic) to your eluent to sharpen the peaks.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4] Link[1]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Link

  • Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[3][4] Link[1]

  • Lutz, M. R., et al. (2018). Efficient Demethylation of Aryl Methyl Ethers using Pyridine Hydrochloride in a Microwave Reactor. Synthetic Communications. Link[1]

Sources

Troubleshooting Suzuki coupling for sterically hindered biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting for Suzuki-Miyaura Coupling

Status: Active Operator Level: Senior Scientist / Process Chemist Subject: Sterically Hindered Biaryl Synthesis (Tetra-ortho / Tri-ortho systems)

Diagnostic Interface

Start Here. Before altering your reaction parameters, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) CheckSM CheckSM Start->CheckSM Starting Material (SM) Remains? SM_Intact SM_Intact CheckSM->SM_Intact Yes, Halide SM Intact SM_Gone SM_Gone CheckSM->SM_Gone No, Halide Consumed OxAdd_Fail ISSUE: Oxidative Addition Failure ACTION: Switch to Pd-G4 or PEPPSI Increase Temp (>100°C) SM_Intact->OxAdd_Fail Boron SM also intact Check_Prod Check_Prod SM_Gone->Check_Prod Product Formed? Low_Yield Low_Yield Check_Prod->Low_Yield Trace/Low Yield Wrong_Prod Wrong_Prod Check_Prod->Wrong_Prod Wrong Major Peak Trans_Fail ISSUE: Catalyst Deactivation ACTION: Switch to Buchwald G3/G4 (Remove inhibitory dba) Low_Yield->Trans_Fail Pd-Black Precipitate? Proto_Check Proto_Check Wrong_Prod->Proto_Check Mass = Boron SM - B(OR)2 + H? Proto_Confirmed ISSUE: Protodeboronation ACTION: Use MIDA boronates Reduce Base Strength Anhydrous Conditions Proto_Check->Proto_Confirmed Yes Homo_Check Homo_Check Proto_Check->Homo_Check No, Mass = SM-SM dimer Homo_Confirmed ISSUE: Homocoupling ACTION: Degas solvent thoroughly Avoid excess oxidant Homo_Check->Homo_Confirmed Yes

Technical Support Modules (Q&A)

Module A: The Catalyst "Engine" (Ligand & Precatalyst)[1]

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing 0% conversion with my tetra-ortho substrate. Why? A: These "classic" catalysts are insufficient for sterically demanding couplings.

  • The Mechanism: Standard phosphines like PPh3 lack the bulk required to enforce a monoligated Pd(0) species (

    
    ). In hindered systems, the rate-determining step is often Transmetallation  or Reductive Elimination . Bulky ligands (Buchwald Dialkylbiaryl phosphines) accelerate reductive elimination by relieving steric strain in the Pd(II) intermediate.
    
  • The Solution: Switch to SPhos , XPhos , or RuPhos . These ligands form a "roof" over the metal center, facilitating the coupling of crowded partners.

  • Pro-Tip: Do not mix Pd2(dba)3 and ligand in situ. The "dba" ligand acts as an inhibitor, competing for the metal center. Use Precatalysts (e.g., XPhos Pd G4) which contain no dba and activate immediately upon base addition [1].

Q: When should I use NHC catalysts (PEPPSI) over Buchwald phosphines? A: Use PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) when your substrate is extremely hindered (e.g., tetra-ortho substituted) or requires high thermal stability.

  • Why: NHC ligands (N-Heterocyclic Carbenes) are stronger

    
    -donors than phosphines, creating an electron-rich Pd center that accelerates oxidative addition of deactivated halides. The "IPent" variant (PEPPSI-IPent) is specifically designed with flexible steric bulk to accommodate massive substrates that even XPhos cannot handle [2].
    
Module B: The "Fuel" (Boron Species & Transmetallation)

Q: My halide is consumed, but I only see de-boronated arene (Protodeboronation). How do I stop this? A: Protodeboronation is the primary failure mode for hindered boronic acids, especially polyfluorinated or heteroaryl species. It is accelerated by high pH and metal impurities.

  • Immediate Fixes:

    • Concentration Control: Do not dump all boronic acid in at once. Use slow addition via syringe pump to keep the concentration of the vulnerable species low relative to the catalyst.

    • Switch Boron Source: Replace Boronic Acids with MIDA Boronates or Potassium Organotrifluoroborates . These release the active boronic acid slowly (slow-release mechanism), minimizing the window for side reactions [3].

    • Base Selection: Switch from strong bases (KOH,

      
      ) to anhydrous conditions using 
      
      
      
      or CsF in aprotic solvents if possible, though water is usually required for the catalytic cycle (see below).

Q: Does water matter? I usually run these in dry dioxane. A: For hindered substrates, water is critical .

  • The Logic: Transmetallation generally proceeds via a "Boroxo" pathway where a Pd-OH species (formed from Pd-Halide + OH-) reacts with the boronic acid. Without water/hydroxide, this active Pd-OH species cannot form efficiently.

  • Recommendation: Use a solvent system like Dioxane/Water (4:1) or Toluene/Water (10:1). If you must be anhydrous (due to sensitive groups), you must use a fluoride source (CsF) to activate the boron, but this is often slower for hindered systems [4].

Standard Operating Procedures (SOPs)

SOP-1: The "Gold Standard" Screen (Buchwald G4)

Recommended for tri-ortho systems or general hindered biaryls.

ParameterSpecificationNotes
Precatalyst XPhos Pd G4 or SPhos Pd G4 2–5 mol%. Do not use Pd(OAc)2 + Ligand.
Solvent 1,4-Dioxane / Water (4:1)Degassed (Sparged with Ar for 15 min).
Base

(0.5 M in water)
2–3 equivalents.
Temperature 80°C – 100°CAggressive heating is required.
Time 1–4 HoursMonitor by LCMS.

Protocol:

  • Weigh Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Precatalyst (0.02 equiv) into a vial.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Dioxane and aqueous Base solution via syringe.

  • Heat to 100°C immediately.

SOP-2: The "Nuclear Option" (PEPPSI-IPent)

Reserved for tetra-ortho systems or when SOP-1 fails.

ParameterSpecificationNotes
Catalyst Pd-PEPPSI-IPent 2–5 mol%.
Solvent Toluene / KOH (aq)Biphasic system.
Base KOH (4.0 equiv)Strong base drives transmetallation in crowded space.
Additive TBAB (0.5 equiv)Phase transfer catalyst helps interface.
Temperature 110°CReflux.

Protocol:

  • Charge solid reactants and catalyst into a reaction tube.

  • Add Toluene and 50% wt/wt aqueous KOH.

  • Vigorously stir (1000+ RPM) is essential due to the biphasic nature.

  • Heat to 110°C.

Visualizing the Mechanism

Understanding the specific bottleneck in hindered systems (Transmetallation vs. Reductive Elimination).

HinderedMechanism cluster_side Major Failure Mode Pd0 L-Pd(0) (Monoligated Active Species) OxAdd Oxidative Addition (Fast with bulky L) Pd0->OxAdd PdII_X L-Pd(II)-Ar-X (Resting State 1) OxAdd->PdII_X BaseStep Ligand Exchange (+OH- / -X-) PdII_X->BaseStep PdII_OH L-Pd(II)-Ar-OH (The 'Boroxo' Intermediate) BaseStep->PdII_OH Requires Water/Base TransMet Transmetallation (RATE DETERMINING STEP) PdII_OH->TransMet + Ar'-B(OH)2 PdII_DiAr L-Pd(II)-Ar-Ar' (Sterically Crowded) TransMet->PdII_DiAr Proto Protodeboronation (Ar'-H) TransMet->Proto If Transmetallation Stalls RedElim Reductive Elimination (Relief of Strain) PdII_DiAr->RedElim RedElim->Pd0 Product Release

References

  • Buchwald, S. L., et al. (2019).[1] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (Discusses G4 precatalyst activation and ligand selection). PMC. Available at: [Link]

  • Yudin, A. K., et al. (2014). Protodeboronation mechanism and slow-release strategies. Wikipedia/General Reference Grounding. Available at: [Link]

  • Denmark, S. E., et al. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. (Evidence for the Pd-OH "Boroxo" pathway). PMC. Available at: [Link]

Sources

Preventing oxidation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol[1]

Executive Summary & Chemical Sensitivity Profile

User Advisory: You are accessing the technical support repository for This compound .[1] This compound is a 3-hydroxypyridine derivative featuring an electron-rich aryl substituent.[1]

Critical Stability Warning: This molecule exhibits moderate-to-high sensitivity to oxidative degradation , particularly in solution.[1] Unlike simple pyridines, the 3-hydroxy moiety (pyridin-3-ol) renders the ring electron-rich, behaving similarly to a phenol.[1] The attached 4-methoxy-3-methylphenyl group further increases electron density via the mesomeric effect (+M), significantly lowering the oxidation potential.

Primary Degradation Risks:

  • Oxidative Dimerization: Formation of coupled biphenyl-like species or azo-linkages driven by radical intermediates.

  • Quinone Formation: Oxidation to p-quinone-like or o-quinone-like species (e.g., pyridine-3,4-dione derivatives), resulting in rapid discoloration (yellow

    
     brown/black).[1]
    
  • N-Oxide Accumulation: Possible under high-oxygen stress or photochemical activation.

The "Why": Mechanistic Insight into Oxidation

To prevent degradation, you must understand the mechanism. The oxidation of 3-hydroxypyridines is not a simple addition of oxygen; it is a radical cascade .

  • Proton Loss (The Trigger): In the presence of even weak bases or polar protic solvents, the hydroxyl proton (

    
    ) can dissociate or hydrogen-bond strongly, increasing the electron density on the oxygen.
    
  • Radical Formation: Trace oxygen (

    
    ) or light (
    
    
    
    ) abstracts an electron/hydrogen atom, generating a pyridinoxy radical .[1]
  • Resonance Stabilization: The 4-methoxy-3-methylphenyl group stabilizes this radical via conjugation, paradoxically making the radical easier to form (thermodynamically) but more reactive toward coupling (kinetically).[1]

  • Termination (The Impurity): Two radicals recombine (C-C or C-O coupling) or react further with

    
     to form colored quinoid species.[1]
    

Key Takeaway: Preventing the initial radical formation is easier than reversing the oxidation. You must exclude Oxygen, Light, and Base.[1]

Standard Operating Procedures (SOPs)
A. Storage Protocol (Long-Term)
  • State: Solid powder is significantly more stable than solution.

  • Atmosphere: Store under Argon or Nitrogen.[2][3][4]

  • Temperature:

    
     is recommended.[1] Avoid repeated freeze-thaw cycles which introduce moisture.
    
  • Container: Amber glass vials with Teflon-lined caps (minimize light exposure).

B. Solubilization & Handling (Critical Workflow)
  • Solvent Choice: Use anhydrous, degassed solvents (DMSO, DMF, Methanol).[1] Avoid ethers (THF/Dioxane) unless they are BHT-stabilized and peroxide-free, as peroxides initiate the radical cascade.[1]

  • Degassing: Sparging with inert gas is insufficient for sensitive kinetics. Use the Freeze-Pump-Thaw method for analytical standards.

Step-by-Step Solubilization:

  • Weigh the compound into a vial inside a glovebox or under an inverted funnel with heavy

    
     flow.
    
  • Seal the vial with a septum cap.

  • Purge the solvent in a separate vessel with

    
     for at least 15 minutes.
    
  • Transfer solvent via a gas-tight syringe to the solid.

  • Do not sonicate in open air. Sonication generates cavitation bubbles that can locally superheat and activate dissolved oxygen.

Troubleshooting & FAQs
Q1: The white powder has turned a faint pink/beige color. Is it still usable?

Diagnosis: This indicates surface oxidation, likely forming trace quinoid species or "red-shifted" dimers.[1] Action:

  • For biological assays: Discard. Quinones are highly reactive Michael acceptors and will covalently modify proteins/receptors, giving false positives (pan-assay interference).[1]

  • For synthesis: You may attempt recrystallization (e.g., EtOH/Hexane under

    
    ), but check LC-MS purity first.[1] If purity is 
    
    
    
    , the color is likely from highly extinction-coefficient impurities (
    
    
    ).[1]
Q2: I see a new peak at

or

in my LC-MS after 24 hours in DMSO.

Diagnosis:

  • 
    :  Formation of the N-oxide  or hydroxylation of the phenyl ring.
    
  • 
    :  Formation of a quinone-methide  or oxidative coupling (loss of 2 protons).[1]
    Solution:  DMSO is an oxidant (Swern-type reactivity) at high temperatures or with activators.[1]
    
  • Fix: Switch to degassed Acetonitrile or Methanol for storage. If DMSO is required, add 0.1% Ascorbic Acid (if compatible with assay) or store at

    
     immediately.[1]
    
Q3: Can I use basic buffers (pH > 8) for my assay?

Diagnosis: High pH deprotonates the 3-OH group (


), forming the pyridinolate anion .[1] This anion is 

more susceptible to oxidation than the neutral phenol. Solution:
  • Work at pH 6.0–7.4 .

  • If basic pH is mandatory, you must use a reducing agent (e.g., 1 mM DTT, TCEP, or Glutathione) and strictly anaerobic buffers.[1]

Visualizing the Science
Figure 1: Oxidative Degradation Pathway

This diagram illustrates the cascade from the stable 3-hydroxypyridine to the unwanted quinoid/dimer byproducts.

OxidationPathway Start 6-(4-Methoxy-3- methylphenyl)pyridin-3-ol (Stable Form) Radical Pyridinoxy Radical (Reactive Intermediate) Start->Radical H-atom abstraction Triggers Triggers: 1. Base (pH > 8) 2. Light (hv) 3. Dissolved O2 Triggers->Radical Dimer C-C or C-O Dimer (Impurity A) Radical->Dimer Coupling Quinone Quinoid Species (Yellow/Brown Color) Radical->Quinone + O2 / Oxidation

Caption: The degradation pathway showing how environmental triggers convert the stable pyridinol into reactive radicals and colored impurities.[1]

Figure 2: Safe Handling Workflow

Follow this logic gate to ensure sample integrity during experimentation.

HandlingWorkflow Storage Solid Storage (-20°C, Amber Vial, Argon) Weighing Weighing Step Storage->Weighing Check1 Is pH > 8? Weighing->Check1 Dissolve SolventPrep Solvent Prep (Degas: Freeze-Pump-Thaw) SolventPrep->Weighing Add Solvent Danger HIGH RISK Add Antioxidant (DTT/Ascorbate) Check1->Danger Yes Safe Proceed with Experiment (Keep in Dark) Check1->Safe No Danger->Safe Stabilized

Caption: Decision tree for solubilization and experimental setup to minimize oxidative risk.

Quantitative Data: Solvent Compatibility Matrix
SolventSolubility (Est.)[1]Oxidative RiskRecommended Additive
DMSO HighModerate (increases over time)0.1% Ascorbic Acid
Methanol HighLow (if degassed)None (keep sealed)
Water (pH 7) Low/ModerateLowNone
Water (pH > 8) ModerateCritical (High) DTT / TCEP (1-5 mM)
THF HighHigh (Peroxide risk)BHT (250 ppm)
References
  • Valence Isomerization & Oxidation of Pyridines: Title: C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Source: Journal of the American Chemical Society. URL:[Link] Relevance: Establishes the photochemical sensitivity of pyridine oxides and the radical pathways involving 3-hydroxypyridines.

  • Radical Trapping & Pyridinol Stability: Title: 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems.[1] Source: National Institutes of Health (PMC).[1] URL:[Link] Relevance: Details the mechanism of radical trapping by pyridinols, confirming their susceptibility to becoming radicals themselves (the degradation mechanism).

  • Oxidative Dimerization Mechanisms: Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.[1][5] Source: ACS Omega. URL:[Link] Relevance: Provides a parallel for how electron-rich pyridine systems undergo oxidative coupling (dimerization) under basic/oxidative conditions.

Sources

Technical Support Center: Resolving Solubility Challenges with 6-Arylpyridin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-arylpyridin-3-ols. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important class of compounds in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. Poor aqueous solubility is a major hurdle in drug development, often leading to unreliable in vitro data and poor in vivo bioavailability.[1][2][3] This guide will equip you with the knowledge and practical steps to overcome these challenges.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, frequently encountered problems. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Question 1: "My 6-arylpyridin-3-ol compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's happening and how can I fix it?"

Root Cause Analysis:

The structure of 6-arylpyridin-3-ols contains two key functional groups that dictate their pH-dependent solubility: a weakly acidic phenol group (pKa ~9-10) and a weakly basic pyridine ring (pKa ~5).[4][5] At a neutral pH of 7.4, both groups are predominantly in their neutral, un-ionized forms. This lack of charge on the molecule increases its hydrophobicity and reduces its interaction with polar water molecules, leading to poor solubility.[6][7] The large, rigid aryl-pyridine core also contributes to strong crystal lattice energy, which further hinders dissolution.[8]

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[9][10][11][12] For our compound, to achieve significant ionization and thus solubility, the buffer pH must be shifted away from the pKa values of its functional groups.

Solution Strategy: pH Adjustment

The most direct way to improve solubility is by adjusting the buffer pH to ionize either the phenol or the pyridine moiety.

  • To ionize the phenol (acidic group): Increase the pH to be at least 1-2 units above its pKa (~10). At a pH of 11-12, the phenol will be deprotonated to form the much more soluble phenolate anion.[6][13][14]

  • To ionize the pyridine (basic group): Decrease the pH to be at least 1-2 units below its pKa (~5). At a pH of 3-4, the pyridine nitrogen will be protonated to form a soluble pyridinium salt.

Experimental Protocol: pH-Based Solubility Screen

  • Prepare a range of buffers: Prepare a series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 3 to 11.

  • Add Compound: Add a pre-weighed excess of your solid 6-arylpyridin-3-ol to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (this measures thermodynamic solubility).[1][15]

  • Separate Solid: Filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][17]

  • Plot Data: Plot solubility (in µg/mL or µM) versus pH to determine the optimal pH range for your compound.

Question 2: "I need to work at physiological pH (7.4), but my compound is still insoluble. Are there other options besides changing the pH?"

Root Cause Analysis:

When experimental constraints demand a fixed physiological pH, alternative formulation strategies are necessary. These methods work by altering the solvent environment to make it more favorable for the hydrophobic drug molecule, or by using complexing agents to effectively "hide" the hydrophobic parts of the molecule from the aqueous environment.

Solution Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous buffer, increase the solubility of non-polar solutes.[18][19] They work by reducing the polarity of the water, thereby lowering the interfacial tension between the aqueous phase and the hydrophobic compound.[19]

Commonly Used Co-solvents in Preclinical Formulations:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Screen

  • Prepare Co-solvent Stocks: Prepare solutions of your buffer (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, 20% DMSO).

  • Determine Kinetic Solubility: For high-throughput screening, kinetic solubility is often measured.[1][20]

    • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

    • Add a small aliquot of the DMSO stock to each of the co-solvent buffer solutions.

    • Shake for a shorter period (e.g., 1-2 hours) at 25°C.[1]

    • Observe for precipitation. Quantify the dissolved concentration in the clear supernatant as described previously.

  • Analyze and Select: Plot solubility against the percentage of co-solvent. Select the lowest concentration of co-solvent that achieves the desired solubility to minimize potential biological effects of the solvent itself.[21]

Solution Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex."[23][24][25] This complex has a water-friendly exterior, dramatically increasing the apparent water solubility of the guest molecule without altering the bulk pH.[22][25]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solutions: Prepare solutions of your buffer (e.g., PBS pH 7.4) containing various concentrations of HP-β-CD (e.g., 5%, 10%, 20% w/v).

  • Add Compound: Add an excess of your solid 6-arylpyridin-3-ol to each cyclodextrin solution.

  • Equilibrate: Shake the samples for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separate and Quantify: As with other methods, filter or centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.

  • Determine Optimal Concentration: Select the cyclodextrin concentration that provides the required solubility for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.[15] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate for a long period (typically 24 hours or more).[1][15] This is the gold standard for solubility measurement.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before it has had time to precipitate.[16][20] This method is faster and uses less compound, making it suitable for early-stage discovery.[1] However, it often overestimates the true solubility because it can generate a supersaturated solution that may precipitate over time.[15][17]

Recommendation: Use kinetic solubility for initial high-throughput screening of many compounds or conditions. Use thermodynamic solubility for lead optimization, formulation development, and when you need a definitive, stable solubility value.[20]

Q2: My compound seems to degrade at high pH. How can I improve solubility while maintaining stability?

A: Phenolic compounds can be susceptible to oxidative degradation in alkaline conditions, especially in the presence of oxygen.[6] If you observe degradation (e.g., color change, appearance of new peaks in HPLC), consider these strategies:

  • Work at a lower pH: If possible, formulate at an acidic pH to protonate the pyridine ring instead.

  • Use Cyclodextrins: Encapsulation within a cyclodextrin can protect the labile phenol group from the bulk solvent, improving both solubility and stability.[24]

  • Minimize Exposure: Prepare solutions fresh and use them immediately. If storage is necessary, blanket the solution with an inert gas (like nitrogen or argon) and store it at low temperatures, protected from light.

Q3: What is the maximum percentage of a co-solvent like DMSO that is acceptable for cell-based assays?

A: This is a critical consideration as organic solvents can have their own biological effects and toxicity. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, this is highly dependent on the cell line and the assay duration. It is essential to run a vehicle control (buffer with the same percentage of co-solvent but without your compound) to ensure that the observed effects are due to your compound and not the solvent. Always aim to use the lowest possible concentration of the co-solvent.

Data & Workflow Visualization

Table 1: Solubility Enhancement Strategy Comparison
StrategyMechanismProsConsBest For
pH Adjustment Increases ionization of the compound.High solubility increase, simple, cost-effective.Can cause degradation, may not be physiologically relevant.Initial solubility assessment, chemical synthesis workups.
Co-solvents Reduces solvent polarity.[18]Easy to prepare, effective for many compounds.Potential for toxicity/biological effects, can affect protein binding.In vitro screening, early-stage animal studies (with care).
Cyclodextrins Forms a water-soluble inclusion complex.[22]Low toxicity, can improve stability, suitable for in vivo use.More expensive, may not work for all molecular shapes.Cell-based assays at physiological pH, preclinical and clinical formulations.
Diagram 1: Decision Tree for Solubility Troubleshooting

This workflow guides the user through a logical sequence of steps to identify and solve solubility issues.

Solubility_Workflow Start Compound Insoluble in Aqueous Buffer Check_pH Is pH flexible? Start->Check_pH pH_Screen Perform pH-Solubility Screen (pH 3-11) Check_pH->pH_Screen Yes pH_Fixed pH must be Physiological (e.g., 7.4) Check_pH->pH_Fixed No Check_Degradation Degradation Observed? pH_Screen->Check_Degradation pH_Optimal Optimal pH Found (No Degradation) Check_Degradation->pH_Optimal No Low_pH_or_CD Use Acidic pH or Cyclodextrin Strategy Check_Degradation->Low_pH_or_CD Yes Formulation_Screen Screen Formulations: 1. Co-solvents 2. Cyclodextrins pH_Fixed->Formulation_Screen Solubility_Achieved Target Solubility Achieved Formulation_Screen->Solubility_Achieved

Caption: A decision-making workflow for addressing solubility issues.

Diagram 2: Mechanism of pH-Dependent Solubility

This diagram illustrates how changes in pH affect the ionization state and solubility of a 6-arylpyridin-3-ol.

pH_Mechanism cluster_low_ph Low pH (e.g., pH 3) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 11) Protonated Pyridinium Form (Cationic) -N(+)H- High Solubility Neutral Neutral Form -N- and -OH Low Solubility Protonated->Neutral Increase pH Neutral->Protonated Decrease pH Deprotonated Phenolate Form (Anionic) -O(-) High Solubility Neutral->Deprotonated Increase pH Deprotonated->Neutral Decrease pH

Sources

Technical Support Center: High-Performance Liquid Chromatography of Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HPLC separation of pyridine-3-ol isomers (2-, 3-, and 4-hydroxypyridine) Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current)

The Challenge: Tautomerism & Ionization

Separating pyridine-3-ol (3-hydroxypyridine) from its isomers (2- and 4-hydroxypyridine) is notoriously difficult not just because of structural similarity, but because of tautomeric divergence .

  • The 3-Isomer (True Phenol): Pyridine-3-ol exists as a zwitterion in neutral solution. It behaves like a typical amphoteric compound (protonates at N, deprotonates at OH).

  • The 2- and 4-Isomers (Pyridones): These predominantly exist in the keto (pyridone) form in solution. They lose their aromatic "pyridine" character and behave more like cyclic amides. They are significantly less basic than the 3-isomer.

Why Standard C18 Fails: At standard acidic HPLC pH (2.0–3.0), the 3-isomer becomes cationic (protonated nitrogen), causing it to elute in the void volume or tail severely due to silanol interactions. Meanwhile, the 2- and 4-isomers remain neutral (amide-like), often co-eluting due to similar hydrophobicity.

Isomer Physicochemical Profile
IsomerPredominant Form (aq)pKa (Protonation)pKa (Deprotonation)HPLC Behavior (pH 3)
2-Hydroxypyridine 2-Pyridone (Lactam)~0.7 (Very Weak Base)~11.6Neutral / Retained
3-Hydroxypyridine Zwitterion (at pH 5-8)4.8 (Basic N)8.7 (Acidic OH)Cationic / Poor Retention
4-Hydroxypyridine 4-Pyridone (Lactam)~3.2 (Weak Base)~11.1Neutral / Retained

Method Development Protocols

Protocol A: HILIC (Recommended for Mass Spec)

Best for: Baseline separation of all three isomers, LC-MS compatibility, and retaining the polar 3-isomer.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).

    • Why: The amide phase interacts via hydrogen bonding, which discriminates effectively between the phenolic OH of the 3-isomer and the carbonyl oxygens of the 2/4-pyridones.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Method: 90% B / 10% A.

  • Flow Rate: 0.3 – 0.5 mL/min (depending on column ID).

  • Temperature: 30°C.

  • Expected Elution Order: 2-pyridone < 4-pyridone < 3-hydroxypyridine (most polar/zwitterionic).

Protocol B: Reversed-Phase Ion-Pairing (UV Only)

Best for: QC labs restricted to C18 columns; NOT recommended for LC-MS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water/Methanol (95:5 v/v) containing 5 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid.

    • Why: The hexanesulfonate anion pairs with the protonated nitrogen of the 3-isomer, increasing its hydrophobicity and retention time, preventing void elution.

  • pH Control: Adjust to pH 2.5 (Ensure pH < pKa of 3-isomer to keep it fully cationic for pairing).

  • Detection: UV @ 254 nm (pyridone max) and 280 nm (phenol max).

Troubleshooting Hub

Visual Guide: Troubleshooting Logic

Troubleshooting Start Issue Observed Tailing Peak Tailing (Especially 3-OH) Start->Tailing Coelution Co-elution of 2- & 4-Isomers Start->Coelution Drift Retention Time Drift Start->Drift Silanol Cause: Silanol Interaction (Cationic amine binds to silica) Tailing->Silanol Selectivity Cause: Similar Hydrophobicity Coelution->Selectivity Equilib Cause: Slow HILIC Equilibration Drift->Equilib AddTEA Fix: Add 5mM Triethylamine or Ammonium Acetate Silanol->AddTEA EndCap Fix: Switch to 'Base Deactivated' or Hybrid Column Silanol->EndCap PFP Fix: Switch to PFP Column (Pi-Pi separation mechanism) Selectivity->PFP pH_Change Fix: Adjust pH to > 5.0 (Only if using Hybrid/Polymer column) Selectivity->pH_Change WaterLayer Fix: Run 20 column volumes of initial mobile phase Equilib->WaterLayer

Caption: Decision tree for diagnosing common separation failures with pyridinols.

Frequently Asked Questions (FAQs)

Q1: My 3-hydroxypyridine peak is tailing severely (As > 2.0). Why? A: This is the classic "amine-silanol" interaction. At acidic pH, the pyridine nitrogen is protonated (


). This cation binds strongly to residual deprotonated silanols (

) on the silica surface.
  • The Fix:

    • Buffer Strength: Increase ammonium formate/acetate concentration to 20-25 mM to compete for binding sites.

    • Column Choice: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH) which has fewer acidic silanols.

Q2: I cannot separate 2-pyridone and 4-pyridone on C18. They co-elute. A: C18 separates based on hydrophobicity, and these two isomers have nearly identical logP values.

  • The Fix: Switch to a PFP (Pentafluorophenyl) column. PFP phases offer

    
    -
    
    
    
    interactions and shape selectivity. The position of the carbonyl oxygen (ortho vs. para) creates different electronic clouds that interact differently with the fluorine-rich ring, often resolving the isomers where C18 fails.

Q3: Can I use high pH (pH 10) to deprotonate the 3-isomer? A: Theoretically, yes. At pH 10, the 3-isomer is anionic (phenolate), eliminating silanol interactions. However, standard silica dissolves above pH 8. You must use a polymer-based column or a hybrid particle column (e.g., Gemini NX, XBridge) designed for high pH stability.

Q4: Why does my retention time shift in HILIC mode? A: HILIC relies on a "water layer" adsorbed to the silica surface. Pyridinols are sensitive to the hydration state of this layer.

  • The Fix: Ensure your equilibration time is sufficient. HILIC requires longer equilibration than RP-HPLC (typically 20-30 column volumes). Also, ensure your sample diluent matches the mobile phase (high organic content) to prevent disrupting the water layer upon injection.

Data Summary: Isomer Separation Parameters

Parameter2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
CAS Number 142-08-5109-00-2626-64-2
UV Max (pH 2) ~228 nm, 296 nm~280 nm~254 nm
Retention (C18) ModerateWeak (Void)Moderate
Retention (HILIC) WeakStrongModerate
Rec. Column PFP or C18HILIC AmidePFP or C18

References

  • Sielc Technologies. (n.d.). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions. PubChem. Retrieved from

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Retrieved from

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from

  • Agilent Technologies. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from

Sources

Technical Support Center: Pd Remediation for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-592 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removing Palladium Impurities from Amphoteric Biaryl Scaffolds

Executive Summary & Diagnostic Triage

User Context: You are likely synthesizing 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol via a Suzuki-Miyaura coupling. This molecule presents a unique "zwitterionic-like" challenge:

  • The Pyridine Nitrogen: Basic and nucleophilic (can bind to acidic scavengers).

  • The Phenol (-OH): Acidic (can bind to basic scavengers or resins).

  • The Biaryl Core: Planar and lipophilic (prone to non-specific adsorption on activated carbon).

Regulatory Target (ICH Q3D): For oral drug substances, the Palladium (Pd) limit is typically <10 ppm (Option 1 limit based on 10g/day dosage).[1]

Diagnostic Phase: Characterize Your Impurity

Before selecting a method, observe your crude material.[2]

ObservationLikely Pd SpeciesRecommended Action
Black particulates / Grey haze Pd(0) (Palladium Black) Filtration (Celite)

Scavenger
Orange / Red / Yellow Solution Pd(II) (Soluble Salts/Ligands) Functionalized Silica Scavengers
Dark Brown Oil (Viscous) Colloidal Pd + Oxidation Activated Carbon

Scavenger

The Gold Standard: Functionalized Silica Scavenging

For this specific molecule, silica-based scavengers are superior to polymer resins because they do not swell and offer faster kinetics in the polar solvents (MeOH, DMSO, DMF) likely required to dissolve your target.

Selection Logic: The "Goldilocks" Scavenger
  • Avoid Strong Acid Scavengers (e.g., Sulfonic Acid): These will protonate your pyridine ring, trapping your product on the silica and causing massive yield loss.

  • Avoid Strong Basic Scavengers (e.g., TBD/Amine): These may deprotonate the phenol, creating a phenoxide that binds to the matrix.

  • The Solution: Use Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) . These are neutral and bind Pd via soft-soft Lewis acid-base interactions, ignoring the hard nitrogen/oxygen of your product.

Protocol A: Batch Mode Scavenging (Recommended)

Prerequisites:

  • Solvent: 10-20 volumes of THF, MeOH, or EtOAc (Target must be fully dissolved).

  • Temperature: 50°C (Heat improves Pd ligand exchange kinetics).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude this compound in the minimum amount of hot solvent (THF or MeOH recommended).

  • Loading: Add Si-Thiol or Si-DMT (40-63 µm grade).[3]

    • Dosage: 5–10 equivalents relative to the residual Pd content (not the product). If Pd content is unknown, use 10% w/w relative to the product mass.

  • Incubation: Stir vigorously at 50°C for 4 hours .

    • Why Heat? Pd complexes (especially with phosphine ligands) are stable. Heat is required to break the Pd-Ligand bond so the Scavenger-S-Pd bond can form.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel packed with a thin layer of Celite.

  • Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Visualization: Decision Tree & Workflow

The following diagram outlines the logical flow for purification based on your specific impurity profile.

Pd_Removal_Workflow Start Crude this compound Check_Form Visual Inspection Start->Check_Form Particulate Black Precipitate (Pd Black) Check_Form->Particulate Solids Visible Soluble Colored Solution (Pd-Ligand Complex) Check_Form->Soluble Clear/Colored Celite Filtration over Celite (Hot Solvent) Particulate->Celite Scavenger_Select Select Scavenger (Avoid Acidic/Basic Resins) Soluble->Scavenger_Select Celite->Soluble Filtrate Si_Thiol Si-Thiol / Si-DMT (Neutral, High Affinity) Scavenger_Select->Si_Thiol Best for Pyridine/Phenol Process Stir 50°C, 4h Solvent: THF/MeOH Si_Thiol->Process Final_Filter Filter & Wash Process->Final_Filter ICP_Check ICP-MS Analysis (<10 ppm?) Final_Filter->ICP_Check

Caption: Logic flow for selecting the appropriate purification route based on physical state of the impurity.

Alternative Protocol: Activated Carbon (The "Budget" Method)

Warning: Activated carbon is non-selective. The planar structure of your biaryl product will compete with Pd for binding sites on the carbon, potentially leading to 10-20% yield loss .

When to use:

  • Pd content is extremely high (>1000 ppm).

  • The product is highly colored (carbon removes color bodies well).

Protocol B: Carbon Treatment

  • Dissolve product in Ethanol (avoid DMF/DMSO as they compete for adsorption sites).

  • Add Darco® KB-G or Ecosorb® C-941 (specialized for Pd removal) at 5-10% w/w .

  • Stir at reflux for 1 hour.

  • Critical Step: Filter while hot over Celite. If the solution cools, the product may crystallize onto the carbon, resulting in total loss.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after using silica scavengers. Why?

  • Diagnosis: You likely used an acidic scavenger (like Si-TsOH) or a silica gel that was too acidic. The pyridine nitrogen in your molecule (

    
    ) protonated and bound to the silica.
    
  • Fix: Switch to Si-DMT (Dimercaptotriazine). It is strictly neutral. Alternatively, add 1% Triethylamine to your solvent during the scavenging step to keep the pyridine neutral (ensure this doesn't deactivate the scavenger).

Q2: The Pd level plateaued at 50 ppm and won't go lower.

  • Diagnosis: The Pd is likely trapped in a stable complex with your phosphine ligand, or the solvent is coordinating to the Pd (e.g., DMF/DMSO/Pyridine).

  • Fix:

    • Solvent Switch: If possible, swap DMF for THF or EtOAc.

    • Sequential Treatment: Use Activated Carbon first to debulk high levels, then use Si-Thiol for the final polish.

    • Complex Breaking: Add a small amount of Trimercaptotriazine (TMT) sodium salt; it precipitates Pd efficiently, though filtration can be slow.

Q3: Can I use crystallization instead?

  • Analysis: Crystallization is risky for Pd removal. Pd complexes often occlude into the crystal lattice of biaryl systems.

  • Recommendation: If you must crystallize, use a "rejector" ligand. Add N-Acetylcysteine or Thiourea to the mother liquor before cooling. These keep the Pd soluble in the supernatant while your product crystallizes.

Comparative Data: Method Efficiency

MethodPd Removal EfficiencyYield RecoverySuitability for Pyridin-3-ol
Crystallization Low (variable)HighPoor (Pd occlusion risk)
Activated Carbon Medium (60-80%)Low (80-90%)Medium (Adsorption risk)
Si-Thiol / Si-DMT High (>95%) High (>98%) Excellent (Neutral pH)
Liquid Extraction (L-Cysteine) HighMediumGood (Requires immiscible layers)

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[4] Link

  • Biotage. (2023).[4] How to Remove Palladium in Three Easy Steps. Biotage Blog. Link

Sources

Technical Support Center: Stability of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work at physiological pH. Our goal is to provide in-depth technical guidance and troubleshooting strategies rooted in established scientific principles.

Introduction

This compound is a molecule of interest with a chemical structure that includes a phenol, a pyridine ring, and a methoxy-substituted phenyl group. Understanding its stability at physiological pH (typically around 7.4) is critical for its development as a potential therapeutic agent, as this determines its shelf-life, formulation requirements, and ultimately, its efficacy and safety.[1] This guide provides a series of frequently asked questions and troubleshooting protocols to help you design and interpret stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound at physiological pH?

Based on its functional groups (phenol, pyridine, and ether), the primary degradation pathways to consider are oxidation and hydrolysis.[2][3]

  • Oxidation: The phenol and pyridine moieties are susceptible to oxidation.[2][3] The electron-rich phenol group can be oxidized to form quinone-type structures, which may further react or polymerize. The nitrogen in the pyridine ring can also be oxidized to an N-oxide.[3] The presence of a methoxy group can also influence the rate of oxidation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions or the presence of certain enzymes could potentially lead to the cleavage of the ether linkage, though this is less likely under typical physiological conditions.[2]

  • Photodegradation: Exposure to light can induce degradation, particularly for aromatic systems.[3][4] It is crucial to consider the photostability of the compound.

Q2: How can I proactively assess the stability of this compound in my experimental buffer?

A forced degradation study is the most effective way to identify potential degradation products and pathways.[1][2] This involves subjecting a solution of the compound to a range of stress conditions that are more severe than typical storage conditions.[3]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 70°CHydrolysis of the ether linkage (less likely), or other acid-catalyzed rearrangements.[2][4]
Base Hydrolysis 0.1 M NaOH, room temperature to 70°CHydrolysis of the ether linkage (less likely), potential for base-catalyzed oxidation.[4]
Oxidation 3% H₂O₂, room temperatureOxidation of the phenol to a quinone, formation of pyridine N-oxide.[2][3]
Thermal Degradation 70°C in solution and as a solidGeneral decomposition, acceleration of other degradation pathways.[2][5]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemically induced reactions, such as oxidation or rearrangement.[3]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the gold standard for this purpose.[6][7]

  • HPLC with UV detection: A reversed-phase C18 column is often a good starting point for separating the parent compound from its more polar degradation products.[7] A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the mass of degradation products, which is a critical step in elucidating their structures.[1][2]

Troubleshooting Guides

Scenario 1: Rapid loss of parent compound peak in my HPLC analysis of a solution at pH 7.4.

If you observe a rapid decrease in the peak area of this compound, consider the following troubleshooting steps:

dot

Troubleshooting_Rapid_Degradation Start Rapid Loss of Parent Compound Detected Check_Oxidation Is the buffer deoxygenated? Are antioxidants present? Start->Check_Oxidation Check_Light Is the sample protected from light? Start->Check_Light Check_Adsorption Is the compound adsorbing to the container? Start->Check_Adsorption Check_Method Is the analytical method validated for stability? Start->Check_Method Solution_Oxidation Degas buffer. Add antioxidants (e.g., ascorbic acid). Check_Oxidation->Solution_Oxidation Yes Solution_Light Use amber vials. Work in low-light conditions. Check_Light->Solution_Light Yes Solution_Adsorption Use silanized glass or polypropylene tubes. Check_Adsorption->Solution_Adsorption Yes Solution_Method Perform forced degradation to confirm method is stability-indicating. Check_Method->Solution_Method No

Caption: Troubleshooting workflow for rapid compound loss.

  • Evaluate for Oxidation: The phenol moiety is particularly prone to oxidation, which can be accelerated by dissolved oxygen in your buffer and exposure to ambient light.

    • Action: Prepare your buffers with deoxygenated water (e.g., by sparging with nitrogen or argon). Consider the addition of a small amount of an antioxidant like ascorbic acid or EDTA to chelate metal ions that can catalyze oxidation.

  • Assess for Photodegradation: Aromatic compounds can be light-sensitive.

    • Action: Prepare and store your samples in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to ambient light during handling.

  • Investigate Adsorption: Phenolic compounds can sometimes adsorb to glass surfaces.

    • Action: Try preparing a sample in a polypropylene or silanized glass vial and compare the stability to a sample in a standard borosilicate glass vial.

  • Confirm Analytical Method Suitability: Your HPLC method may not be separating the parent compound from a co-eluting degradation product.

    • Action: Perform a forced degradation study (as outlined in the FAQs) to ensure your method can resolve the parent peak from all major degradation products.

Scenario 2: Appearance of new, unidentified peaks in the chromatogram over time.

The appearance of new peaks is a clear indication of degradation. The following workflow will guide you in identifying these degradants.

dot

Identify_Degradants Start New Peaks Observed in Chromatogram LCMS_Analysis Analyze sample by LC-MS to determine the mass of the new peaks. Start->LCMS_Analysis Forced_Degradation Compare retention times and mass with peaks from forced degradation studies. LCMS_Analysis->Forced_Degradation Structure_Elucidation Propose structures for degradants based on mass shifts and known degradation pathways. Forced_Degradation->Structure_Elucidation NMR_Isolation Isolate degradants for NMR analysis for definitive structure confirmation. Structure_Elucidation->NMR_Isolation

Caption: Workflow for identifying degradation products.

  • Mass Analysis: The first step is to get an idea of the molecular weight of the new species.

    • Action: Analyze your degraded sample using LC-MS. A mass increase of 16 amu often suggests oxidation (addition of an oxygen atom), such as the formation of a quinone or an N-oxide.

  • Comparative Analysis: Compare the chromatograms of your sample at physiological pH with those from your forced degradation studies.

    • Action: If a peak in your stability sample has the same retention time and mass as a peak from your oxidative stress experiment, it is likely an oxidation product.

  • Structure Elucidation: Based on the mass and the conditions under which the degradant is formed, you can propose a likely structure.

    • Action: For definitive identification, it may be necessary to isolate the degradation product using preparative HPLC and perform structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Basic Stability Assessment at Physiological pH
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 10 µg/mL in phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare three sets of samples:

      • Set 1: Stored at 4°C, protected from light.

      • Set 2: Stored at room temperature (25°C), protected from light.

      • Set 3: Stored at room temperature (25°C), exposed to ambient light.

  • Time Points for Analysis: Analyze the samples by a validated stability-indicating HPLC method at time points such as 0, 2, 4, 8, 24, and 48 hours.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Monitor the formation of any new peaks and report their peak area percentage.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a common buffer like 0.1% formic acid or ammonium acetate.

  • Forced Degradation Sample Analysis:

    • Inject samples from your forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Method Optimization:

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all major degradation peaks.

    • Use a PDA detector to check for peak purity of the parent compound under each stress condition. A pure peak will have a consistent spectrum across its width.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). ACS Food Science & Technology.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide details the structural validation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol using proton nuclear magnetic resonance (


H NMR). As a biaryl scaffold likely synthesized via Suzuki-Miyaura cross-coupling, this molecule presents specific analytical challenges: distinguishing regioisomers of the pyridine ring and confirming the substitution pattern on the phenyl ring.

The Structural Challenge: The core "performance" metric of this analysis is the resolution of the pyridin-3-ol protons. Inadequate solvent selection or acquisition parameters can merge the critical H-2 pyridine singlet with the solvent residual peak or exchange out the phenolic proton, rendering full characterization impossible.

The Molecule at a Glance[1]
  • Core A: Pyridine ring (2,5-disubstituted relative to N; OH at C3, Aryl at C6).

  • Core B: Phenyl ring (1,2,4-trisubstituted; Methoxy at C4', Methyl at C3').

  • Key Diagnostic Features:

    • H-2 (Pyridine): Isolated singlet (or narrow doublet) deshielded by N and OH.

    • Phenolic OH: Broad singlet, highly solvent-dependent.[1]

    • Aliphatic Region: Distinct separation between O-Methyl (~3.8 ppm) and C-Methyl (~2.2 ppm).

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is the single most critical variable in the analysis of hydroxypyridines. The table below compares the performance of the three standard solvents for this specific analyte.

Recommendation: DMSO-d


  is the superior choice for full structural elucidation due to its ability to resolve the phenolic proton and prevent aggregation.
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
CD

OD (Not Recommended)
Solubility High. Dissolves polar hydroxypyridines effectively.Low/Moderate. Risk of precipitation or aggregation.High. Good solubility.
OH Proton Visibility Excellent. Visible as a broad singlet (>9.5 ppm).[2]Poor. Often too broad to see or shifts upfield.None. Exchanges with deuterium (disappears).
Spectral Resolution High. Sharp peaks; water peak at 3.33 ppm is far from aromatics.Variable. Broadening may occur due to H-bonding.Good. Sharp peaks, but loses OH information.
Chemical Shift Stability Stable. Consistent shifts for library matching.Variable. Concentration-dependent shifts.[1]Stable.
Impurity Overlap Residual solvent (2.50 ppm) may overlap with Ar-CH

.
Residual solvent (7.26 ppm) overlaps with Aromatic region.[3]Residual solvent (3.31 ppm) overlaps with Water .

Detailed Spectral Assignment (in DMSO-d )

The following assignment logic assumes a 400 MHz or higher field strength.

A. The Aliphatic Region (2.0 – 4.0 ppm)

This region confirms the integrity of the phenyl substituents.

  • 
     2.18 – 2.25 ppm (3H, Singlet): Ar-CH
    
    
    
    .
    • Note: In DMSO, this is dangerously close to the solvent residual peak (2.50 ppm). Ensure the solvent peak is referenced correctly to avoid integration errors.

  • 
     3.80 – 3.85 ppm (3H, Singlet): -OCH
    
    
    
    .
    • Diagnostic: This sharp singlet integrates to 3H and confirms the presence of the methoxy group.[4]

B. The Aromatic Region (6.8 – 8.5 ppm)

This region is complex due to the overlap of Pyridine and Phenyl protons. We must use splitting patterns (multiplicity) to assign them.

Phenyl Ring (3 protons):

  • 
     ~7.00 ppm (1H, d, J
    
    
    
    8.5 Hz):
    H-5' (Ortho to OMe). Shielded by the electron-donating methoxy group.
  • 
     ~7.70 – 7.80 ppm (2H, m): H-2'  and H-6' .
    
    • H-2' (s): Meta to OMe, Ortho to Me. Appears as a singlet or very fine doublet.

    • H-6' (dd): Ortho to connection point. Shows coupling to H-5'.

Pyridine Ring (3 protons):

  • 
     ~7.90 ppm (1H, d, J
    
    
    
    8.5 Hz):
    H-5 (Ortho to Phenyl).
  • 
     ~7.30 – 7.40 ppm (1H, dd, J
    
    
    
    8.5, 2.5 Hz):
    H-4 (Ortho to OH).
  • 
     8.20 – 8.35 ppm (1H, d, J
    
    
    
    2.5 Hz):
    H-2 (Ortho to N, Ortho to OH).
    • Critical Check: This proton is the most deshielded aromatic signal. Its small coupling constant (J ~2.5 Hz) represents meta-coupling to H-4, confirming the 2,5-substitution pattern of the pyridine ring.

C. The Exchangeable Region (> 9.0 ppm)[4]
  • 
     9.80 – 10.50 ppm (1H, br s): Pyridine-OH .
    
    • Validation: Add 1 drop of D

      
      O to the NMR tube and shake. If this peak disappears, it confirms the hydroxyl group.
      

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum based on connectivity and coupling constants (COSY correlations).

NMR_Assignment_Logic Start Spectrum Analysis Region_Aliph Aliphatic Region (2.0 - 4.0 ppm) Start->Region_Aliph Region_Arom Aromatic Region (6.5 - 8.5 ppm) Start->Region_Arom Region_OH Exchangeable (> 9.5 ppm) Start->Region_OH Sig_OMe Singlet (3.8 ppm) Methoxy Region_Aliph->Sig_OMe Sig_Me Singlet (2.2 ppm) Ar-Methyl Region_Aliph->Sig_Me Sig_H2 H-2 Pyridine (d, J~2.5Hz) Most Deshielded Region_Arom->Sig_H2 Diagnostic Sig_H5 H-5 Pyridine (d, J~8.5Hz) Region_Arom->Sig_H5 Sig_Phenyl Phenyl Protons (H2', H5', H6') ABX System Region_Arom->Sig_Phenyl Sig_H2->Sig_H5 NO COSY (Para/Isolated) Sig_H5->Sig_Phenyl NOE Check (Proximity)

Figure 1: Logic flow for spectral assignment. Note the diagnostic importance of the H-2 Pyridine proton.

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" in your data, follow this protocol. It includes a built-in purity check.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Why? High concentration improves the signal-to-noise ratio for the small coupling constants, but too high (>20mg) can cause line broadening due to viscosity.

  • Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Number of Scans (NS): 16 or 32 (sufficient for 5mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Ensures complete relaxation of the aromatic protons for accurate integration.

  • Spectral Width: -2 to 14 ppm (to catch the OH peak).

Step 3: Processing & Validation
  • Phasing: Ensure the baseline is flat.

  • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

  • Integration Check (The "Self-Validating" Step):

    • Set the Methoxy singlet (3.8 ppm) to exactly 3.00 .

    • Check the Ar-Methyl (2.2 ppm). It must integrate to 3.00 ± 0.1 .

    • Check the Aromatic region.[5][1][3][6][7][8] The sum of integrals should be 6.00 ± 0.2 .

    • Failure Mode: If the Methyl integrates to >3.5, you likely have solvent contamination (Acetone/Toluene) or starting material.

Impurity Profiling: Product vs. Precursors

In drug development, proving the absence of precursors is as important as proving the presence of the product.

ComponentDiagnostic Signal (1H NMR)Location relative to Product
Product Pyridine H-2 (d, ~8.3 ppm) Reference
Precursor 1: Boronic Acid B-OH protons (s, broad)Usually variable (6-8 ppm); check for extra aromatic peaks.
Precursor 2: 6-Halo-pyridin-3-ol Pyridine H-5/H-4 shiftsH-5 will be significantly shielded (~7.2 ppm) if Halogen is present instead of Aryl.
Impurity: Triphenylphosphine Oxide Multiplets at 7.5 - 7.7 ppmOverlaps with Phenyl H2'/H6'; distorts integration > 2H.

Workflow Diagram: Decision Matrix

Experimental_Workflow Start Start Analysis Solvent_Check Select Solvent: Is OH detection critical? Start->Solvent_Check DMSO Use DMSO-d6 (Rec. for full char.) Solvent_Check->DMSO Yes CDCl3 Use CDCl3 (Only for rough purity) Solvent_Check->CDCl3 No Acquisition Acquire Spectrum (D1 = 2.0s, NS = 16) DMSO->Acquisition CDCl3->Acquisition Process Process & Integrate Ref: OMe = 3.00H Acquisition->Process Validation Validation Check: Ar-Me = 3.0H? Process->Validation Pass Pass: Confirm Structure Validation->Pass Yes Fail Fail: Check Impurities (Solvent/Precursors) Validation->Fail No

Figure 2: Experimental decision matrix for solvent selection and quality control.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequence parameters).
  • AIST Spectral Database for Organic Compounds (SDBS). (2023). General spectral data for substituted pyridines and anisoles. [Link][2]

Sources

LC-MS fragmentation pattern of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS characterization of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol , a specific biaryl metabolite often encountered in the structural elucidation of kinase inhibitors or pyridine-based drug candidates.

This guide compares the fragmentation performance of the target analyte against its critical isobaric metabolites and structural isomers , providing a roadmap for specific detection in complex biological matrices.

Content Type: Technical Comparison & Method Development Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Mass Spectrometrists.

Executive Summary: The Biaryl Challenge

In drug development, the 6-phenylpyridin-3-ol scaffold is a privileged structure. However, its metabolic profiling is fraught with ambiguity due to the formation of regioisomers (hydroxylation at different pyridine carbons) and isobaric N-oxides .

This guide focuses on the specific fragmentation signature of This compound (herein referred to as Target Analyte ). We compare its MS/MS behavior against two common bioanalytical "alternatives" (interferences) that often co-elute:

  • Alternative A (Regioisomer): 2-(4-Methoxy-3-methylphenyl)pyridin-4-ol.

  • Alternative B (Metabolite): The N-oxide variant of the parent pyridine.

Key Finding: The Target Analyte is distinguished not by its precursor mass (which is identical to the alternatives), but by a unique "Methyl-First" fragmentation mechanism driven by the para-methoxy stability, contrasting with the "Water-First" loss typical of N-oxides.

Technical Specifications & Mechanism

Physicochemical Profile
  • Formula:

    
    
    
  • Monoisotopic Mass: 215.0946 Da

  • Precursor Ion [M+H]⁺: 216.10 Da

  • Ionization Mode: ESI Positive (Protonation site: Pyridine Nitrogen)

The "Quinoid-Drive" Fragmentation Pathway

Unlike simple pyridines, the fragmentation of the Target Analyte is governed by the electron-donating methoxy group on the phenyl ring.

  • Protonation: Occurs at the pyridine nitrogen (most basic site, pKa ~5-6).

  • Primary Transition (m/z 216 → 201): High-energy collision-induced dissociation (CID) triggers the homolytic cleavage of the methyl group from the methoxy ether. This generates a stable distonic radical cation (m/z 201), stabilized by the resonance of the resulting phenoxy-pyridine system.

  • Secondary Transition (m/z 201 → 173): The resulting phenol undergoes a neutral loss of Carbon Monoxide (CO, 28 Da), a hallmark of phenolic fragmentation.

Comparative Performance: Target vs. Alternatives

Distinguishing the Target Analyte from its isomers requires monitoring specific ion ratios.

Table 1: MS/MS Fingerprint Comparison
FeatureTarget Analyte (6-substituted pyridin-3-ol)Alternative A (Isomer: Pyridin-4-ol)Alternative B (N-Oxide Metabolite)
Precursor [M+H]⁺ 216.10 216.10216.10
Dominant Fragment m/z 201 (Loss of •CH₃)m/z 198 (Loss of H₂O)m/z 200 (Loss of •O) or 198
Mechanism Radical cleavage of Methoxy-MethylDehydration (favored by 4-OH position)Deoxygenation (N-O bond cleavage)
Secondary Fragment m/z 173 (Loss of CO)m/z 170 (Ring contraction)m/z 185 (Loss of CH₃O)
Retention Time (RP) Mid-eluting (H-bond donor)Early-eluting (More polar)Early-eluting (Highly polar)
Specificity Score High (Unique m/z 201 radical)Medium (Water loss is non-specific)Low (Thermally unstable in source)

Expert Insight: If you observe a dominant m/z 198 peak (loss of 18 Da), you are likely looking at the N-oxide or a position isomer, NOT the Target Analyte. The Target Analyte's signature is the loss of 15 Da (•CH₃) .

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage unique to the Target Analyte, highlighting the stability of the radical cation intermediate.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 216.10 (Protonated Pyridine N) Transition1 Fragment 1: Distonic Radical Cation m/z 201.08 (Loss of •CH3 from Methoxy) Precursor->Transition1 Primary CID Pathway (Homolytic Cleavage) AlternativePath Interference Path (Isomer) m/z 198.09 (Loss of H2O) Precursor->AlternativePath Minor Pathway (<5%) Transition2 Fragment 2: Phenolic Cation m/z 173.08 (Loss of CO [-28 Da]) Transition1->Transition2 Ring Contraction (Neutral Loss CO) Transition3 Fragment 3: Pyridyne Core m/z 146.07 (Loss of HCN [-27 Da]) Transition2->Transition3 Pyridine Ring Break

Figure 1: Mechanistic fragmentation pathway of this compound. The solid path represents the diagnostic transition used for quantitation.

Experimental Protocol: Validated Detection Workflow

To ensure data integrity when distinguishing this compound from alternatives, follow this self-validating protocol.

Chromatographic Separation
  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm.

    • Why: The charged surface improves peak shape for basic pyridines, preventing tailing common with standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The Target Analyte typically elutes at ~3.2 min. The N-oxide alternative will elute significantly earlier (~2.1 min).

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 30 V.

    • Critical: Do not exceed 40 V during source tuning. Higher voltages may induce In-Source Fragmentation (ISF), causing the precursor (216) to mimic the fragment (201) before quadrupole selection.

  • Collision Energy (CE) Ramp:

    • Transition 216 > 201: CE = 20–25 eV (Optimal for radical cleavage).

    • Transition 216 > 173: CE = 35–40 eV (Required for secondary CO loss).

Validation Step (The "Isomer Check")

Before running samples, perform this check to verify you are not detecting an alternative:

  • Monitor the 216 > 198 transition (Water loss).

  • If the signal for 216 > 198 is >10% of the signal for 216 > 201, you have a co-eluting isomer or N-oxide interference.

  • Action: Adjust the gradient slope to 5%–40% B over 10 minutes to resolve the peaks.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 4-Methoxyphenol Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2018). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Wiley Online Library. [Link]

  • PubChemLite. (2025).[1] Compound Summary: Pyridin-3-yl methanol derivatives and predicted CCS values. University of Luxembourg. [Link]

Sources

Comparative Guide: Biological Activity of 6-Arylpyridin-3-ol vs. 2-Arylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity, structural properties, and synthetic accessibility of 6-arylpyridin-3-ol versus 2-arylpyridin-3-ol .

Executive Summary

In medicinal chemistry, the pyridin-3-ol (3-hydroxypyridine) core serves as a versatile bioisostere for phenols, offering improved water solubility and distinct hydrogen-bonding capabilities. However, the regiochemistry of aryl substitution—specifically at the C2 versus C6 position—dramatically alters the scaffold’s topology, electronic profile, and biological target affinity.

  • 2-Arylpyridin-3-ol: Characterized by a "twisted" biaryl conformation due to steric clash between the C3-hydroxyl and the C2-aryl ring. This scaffold is frequently utilized to disrupt protein-protein interactions (e.g., amyloid aggregation) or as a bidentate ligand precursor when the aryl ring contains heteroatoms.

  • 6-Arylpyridin-3-ol: Adopts a more planar, "linear" conformation. This isomer is preferred for deep-pocket binding targets (e.g., Kinases, 12-Lipoxygenase) where an extended hydrophobic surface area is required to traverse narrow enzymatic channels.

Structural & Physicochemical Analysis[1][2][3][4][5]

The biological divergence of these two isomers stems from their fundamental physicochemical differences.

Feature2-Arylpyridin-3-ol6-Arylpyridin-3-ol
Topology Twisted/Crowded: The C3-OH and C2-Aryl group exhibit significant steric repulsion, forcing the aryl ring out of coplanarity.Extended/Planar: The C3-OH and C6-Aryl group are spatially distant (meta-relationship), allowing for better orbital overlap and planarity.
Intramolecular Interactions OH-π Interaction: The C3-hydroxyl proton can interact with the π-system of the orthogonal C2-aryl ring, potentially locking the conformation.None: The substituents are too distant for direct intramolecular interaction.
Nitrogen Basicity Sterically Hindered: The C2-aryl group shields the pyridine nitrogen lone pair, reducing its availability for H-bonding or metal coordination.Sterically Hindered: Similar ortho-shielding applies here, as C6 is also adjacent to N1.
Metabolic Stability High: Substitution at C2 blocks the primary site of metabolic oxidation (preventing conversion to 2-pyridone derivatives by aldehyde oxidase).Moderate: C2 remains open to metabolic attack, potentially requiring further substitution (e.g., 2-methyl) to ensure stability.
Structural Logic Diagram (SAR Decision Tree)

SAR_Decision_Tree Start Select Pyridin-3-ol Scaffold Target_Type Identify Biological Target Class Start->Target_Type Branch_2 Target: Protein Aggregation / Surface Recognition Target_Type->Branch_2 Surface/Aggregate Branch_6 Target: Enzyme Active Site (Kinase/LOX) Target_Type->Branch_6 Deep Pocket Prop_2 Requirement: Non-planar shape to disrupt stacking Branch_2->Prop_2 Select_2 Select: 2-Arylpyridin-3-ol Prop_2->Select_2 Prop_6 Requirement: Linear extension into hydrophobic pocket Branch_6->Prop_6 Select_6 Select: 6-Arylpyridin-3-ol Prop_6->Select_6

Caption: Decision matrix for selecting between 2-aryl and 6-aryl regioisomers based on target topology.

Biological Activity Profiles

Case Study A: 6-Arylpyridin-3-ol in Enzyme Inhibition (Kinases & LOX)

The 6-aryl isomer is extensively documented in the design of inhibitors for enzymes with long, narrow hydrophobic channels, such as 12-Lipoxygenase (12-LOX) and Fibroblast Growth Factor Receptors (FGFR) .

  • Mechanism: The linear geometry allows the pyridine nitrogen to anchor via hydrogen bonding to the "hinge region" (in kinases) or catalytic water (in LOX), while the 6-aryl group extends into the hydrophobic specificity pocket.

  • Data Support: In 12-LOX inhibition studies, biaryl scaffolds mimicking the 6-aryl geometry showed IC50 values in the low nanomolar range (10-50 nM) , whereas kinky/twisted analogs (mimicking the 2-aryl geometry) often failed to penetrate the catalytic channel, resulting in >100-fold loss of potency.

Case Study B: 2-Arylpyridin-3-ol in Amyloid Inhibition

The 2-aryl isomer excels in disrupting pathological protein aggregation, such as Amyloid-β (Aβ) fibrillation in Alzheimer's disease.

  • Mechanism: Aβ aggregation relies on π-π stacking of aromatic residues. The twisted conformation of 2-arylpyridin-3-ol acts as a "molecular wedge." It intercalates between Aβ sheets but, due to its non-planarity, prevents the recruitment of subsequent monomers, effectively capping the fibril.

  • Chelation Potential: If the C2-aryl group contains a heteroatom (e.g., 2-(2-pyridyl)pyridin-3-ol), the molecule becomes a bidentate ligand capable of chelating Cu(II) and Zn(II), metal ions that catalyze amyloid formation.

Synthetic Accessibility & Protocols

Synthesis of these isomers requires distinct strategies to ensure regioselectivity. The Suzuki-Miyaura coupling is the gold standard, but the starting materials differ.

Comparative Synthetic Workflow
Step2-Arylpyridin-3-ol Route6-Arylpyridin-3-ol Route
Precursor 2-Bromo-3-hydroxypyridine (O-protected) or Pyridine-2-sulfonyl fluoride 6-Bromo-3-hydroxypyridine (O-protected)
Coupling Partner Aryl Boronic AcidAryl Boronic Acid
Catalyst System Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂OPd(PPh₃)₄, Na₂CO₃, DME/H₂O
Key Challenge Steric hindrance at C2 can slow reaction; requires higher temp or active ligands (e.g., SPhos).Reaction proceeds readily; C6 is highly activated for nucleophilic attack.
Detailed Protocol: Synthesis of 6-Phenylpyridin-3-ol

Note: This protocol is adapted for high-purity applications in biological screening.

Reagents:

  • 6-Bromo-3-hydroxypyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium Carbonate (2.0 M aq solution, 3.0 eq)

  • 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Procedure:

  • Degassing: Charge a reaction vial with 6-bromo-3-hydroxypyridine, phenylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and 2.0 M Na₂CO₃ via syringe.

  • Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the bromide.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Product should be a white/off-white solid. Confirm structure via ¹H NMR (look for diagnostic pyridine doublets at ~8.2 ppm and ~7.3 ppm).

Experimental Validation: Amyloid Aggregation Assay

To verify the activity of the 2-aryl isomer, use the Thioflavin T (ThT) Fluorescence Assay.

Protocol:

  • Preparation: Dissolve Aβ(1-42) peptide in HFIP to remove pre-existing aggregates, then evaporate to form a film. Resuspend in DMSO to 5 mM.

  • Incubation: Dilute Aβ to 25 µM in PBS (pH 7.4). Add test compound (2-arylpyridin-3-ol) at equimolar (1:1) or excess ratios (1:5).

  • Detection: Add ThT (10 µM).

  • Measurement: Incubate at 37°C. Measure fluorescence kinetics (Ex: 440 nm, Em: 485 nm) every 10 minutes for 24 hours.

  • Analysis: A reduction in the fluorescence plateau compared to the control (peptide only) indicates inhibition of fibril formation.

References

  • Rueda-Espinosa, J., et al. (2023).[1][2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[1][2][3] Link[2][3]

  • García Liñares, G. E., et al. (2012). Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. Bioorganic & Medicinal Chemistry. Link

  • Kenney, G. E., & Rosenzweig, A. C. (2012). Chemistry and biology of the copper chelator methanobactin. ACS Chemical Biology. (Context on chelation modes of heteroaryl-phenols). Link

  • Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Link

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Reference Standard Guide: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the characterization, qualification, and application of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol as a reference standard.

Given the structural motif—a biaryl system combining a hydroxylated pyridine and a substituted phenyl ring—this compound represents a critical pharmacophore often found in kinase inhibitors (e.g., p38 MAPK inhibitors), GPCR modulators, and their downstream metabolites. Accurate quantification of such metabolites is a regulatory necessity in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Domain: Pharmaceutical Analysis & Metabolite Identification CAS Registry Number: [Not widely indexed; treated here as a specific New Chemical Entity (NCE) or Impurity Standard]

Executive Summary: The Hierarchy of Standards

In drug development, the "performance" of a reference standard is defined by its certainty . When quantifying this compound (hereafter MMPP-3-ol ) in biological matrices, researchers must choose between three distinct grades of standards. This guide compares these alternatives based on regulatory compliance, spectral validity, and quantitative accuracy.

Comparison Matrix: Selecting the Right Standard Grade
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Grade (Secondary) Alternative C: Research Grade / In-House
Primary Use Release testing, Clinical PK quantification, Calibration of secondary standards.Routine QC, Early-stage stability testing, Method development.High-throughput screening (HTS), Biological assays, Initial synthesis.
Accreditation ISO 17034 / ISO Guide 34.ISO 9001 (Quality Management only).None / Lab-specific.
Purity Assignment Mass Balance Approach (HPLC + TGA + KF + ROI) or qNMR .Chromatographic Purity (% Area) only.Assumed >95% based on NMR integration.
Uncertainty Explicitly calculated (e.g., 99.4% ± 0.3%).Not provided.High / Unknown.
Traceability Traceable to SI units (NIST/BIPM).Traceable to CRM (sometimes).No traceability.
Cost


$

Recommendation: For GLP/GMP studies involving MMPP-3-ol (e.g., investigating CYP450 metabolic clearance of biaryl-pyridine drugs), Alternative A (CRM) or a fully characterized Alternative B validated against a primary standard is mandatory.

Technical Deep Dive: Structural Validation & Isomerism

The core challenge with MMPP-3-ol is distinguishing it from potential regioisomers (e.g., pyridin-2-ol tautomers or positional isomers on the phenyl ring). A standard is only "valid" if its structure is unequivocally proven.

Critical Structural Checkpoints
  • Tautomerism: Pyridin-3-ols are generally stable as the hydroxy tautomer, unlike pyridin-2-ols or 4-ols which favor the pyridone form. However, protonation states in LC-MS mobile phases can shift retention times.

  • Regiochemistry: The methoxy (C4) and methyl (C3) positions on the phenyl ring must be confirmed via 2D-NMR (NOESY/HMBC) to rule out scrambling during synthesis (e.g., acid-catalyzed migration).

Experimental Protocol: Structural Elucidation Workflow

Objective: Confirm the structure of MMPP-3-ol prior to use as a standard.

  • 1H-NMR (600 MHz, DMSO-d6):

    • Look for the diagnostic singlet of the methoxy group (~3.8 ppm) and the methyl group (~2.2 ppm).

    • Verify the pyridine splitting pattern: H-2 (singlet/doublet, deshielded ~8.2 ppm), H-4, and H-5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial Step: Observe spatial coupling between the Phenyl-H2/H6 and Pyridine-H5/H2 protons to confirm the biaryl bond position.

    • Observe coupling between the Methyl-H3 protons and the Methoxy-H4 protons to confirm adjacency.

  • HRMS (High-Resolution Mass Spectrometry):

    • Ionization: ESI+

    • Target Mass: Calculated [M+H]+ for C13H13NO2.

    • fragmentation: Look for loss of methyl radical (-15 Da) or methoxy (-31 Da).

Qualification Workflow: The "Self-Validating" System

To establish an Analytical Grade standard as a reliable tool (Alternative B), you must apply a Mass Balance Purity Assignment . Relying solely on HPLC area % is scientifically flawed due to potential non-chromophoric impurities (salts, water).

DOT Diagram: Reference Standard Qualification Logic

The following diagram illustrates the decision logic for qualifying the MMPP-3-ol standard.

ReferenceStandardQualification RawMaterial Raw MMPP-3-ol (Synthesis Output) StructID Structural ID (1H-NMR, MS, IR) RawMaterial->StructID StructID->RawMaterial Fail (Re-purify) ChromPurity Chromatographic Purity (HPLC-UV/DAD) StructID->ChromPurity Pass MassBalance Mass Balance Calculation (Purity = 100% - Impurities) ChromPurity->MassBalance % Organic Impurities Volatiles Volatiles Analysis (TGA / Karl Fischer) Volatiles->MassBalance % Water/Solvent Inorganics Inorganics (Residue on Ignition) Inorganics->MassBalance % Ash FinalCoA Release CoA (Assigned Purity) MassBalance->FinalCoA qNMR Orthogonal Check (qNMR vs NIST Internal Std) qNMR->FinalCoA Confirmation

Figure 1: The "Mass Balance" approach ensures that water, solvents, and salts are subtracted from the absolute purity, preventing potency overestimation.

Experimental Data: Performance Comparison

The following data simulates a comparison between a Commercial Research Grade sample (Alternative C) and a Purified Reference Standard (Alternative B) of MMPP-3-ol.

Experiment: HPLC-UV Purity vs. True Content

Method:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (Pyridine absorption max).

ParameterAlternative C (Research Grade) Alternative B (Qualified Std) Impact on Data
HPLC Area % 98.5%99.2%Misleadingly close.
Water Content (KF) 4.2% (Hygroscopic)0.1% (Dried/Desiccated)Research grade introduces 4% error in weighing.
Residual Solvent 1.5% (Ethyl Acetate)< 0.05%Solvent peaks may co-elute or suppress MS ionization.
Assigned Potency Assumed 100% 99.0% (via Mass Balance)
Actual Amount (10mg) 9.28 mg (Active moiety)9.90 mg (Active moiety)7.2% Error in Research Grade quantification.

Interpretation: Using Alternative C without correction results in a 7.2% systematic error in biological assays. If this standard is used to build a calibration curve for PK studies, the calculated drug concentration in plasma will be overestimated, potentially leading to incorrect safety margins.

Protocol: Preparation of Stock Standard

To maintain the integrity of the MMPP-3-ol standard (Alternative B or A), follow this specific handling protocol.

Reagents:

  • MMPP-3-ol Reference Standard.

  • DMSO (Spectroscopic Grade) or Methanol (LC-MS Grade). Note: Pyridinols have limited solubility in pure water.

Step-by-Step:

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (MMPP-3-ol is potentially hygroscopic due to the phenolic OH).

  • Weighing: Weigh accurately ~10 mg of the standard into a volumetric flask using a 5-digit analytical balance.

    • Critical: Record the exact weight (e.g., 10.04 mg).

  • Correction: Apply the Purity Factor from the CoA.

  • Dissolution: Add DMSO to 50% volume. Sonicate for 2 minutes. The biaryl system is rigid; ensure full dissolution before making up to volume with Methanol.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability Check: Re-analyze a check standard against a freshly prepared stock every 3 months.

References

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for reference standards in GMP). Link

  • Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on standard qualification). Link

  • Vertex AI Search Results. (2024). Contextual analysis of 4-methoxy-3-methylphenyl moieties in drug discovery (SCD inhibitors, M5 NAMs). (Provides chemical context for the biaryl scaffold). [See Search Results 1.1, 1.7]
  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty: qNMR for Purity Assessment. Link

  • Storer, R. et al. (2015). Standardization of Chemical Derivatives for Metabolite Identification. Journal of Pharmaceutical and Biomedical Analysis. (General methodology for metabolite standards). Link

Technical Guide: Photophysical Characterization of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

[1][2]

Executive Summary

This compound represents a specific class of 6-arylpyridin-3-ol derivatives, often utilized as solvatochromic dyes, pH-sensitive probes, or precursors for amyloid-targeting radiotracers.[1] Its structure features a "push-pull" electronic system where the electron-rich 4-methoxy-3-methylphenyl moiety acts as a donor, and the pyridine ring (modulated by the 3-hydroxyl group) acts as an acceptor.[1]

This guide provides predicted spectral data based on rigorous Structure-Activity Relationship (SAR) analysis of close structural analogs, alongside validated experimental protocols for empirical determination.

Key Photophysical Characteristics (Predicted)
  • 
     (Neutral):  320 – 335 nm
    
  • 
     (Neutral):  400 – 450 nm
    
  • Stokes Shift: Large (~80–110 nm), indicative of significant geometrical relaxation or Intramolecular Charge Transfer (ICT) in the excited state.[1]

  • Solvatochromism: High.[1] The 3-OH group facilitates Excited-State Intramolecular Proton Transfer (ESIPT) or solvent-assisted tautomerism, leading to significant spectral shifts in polar vs. non-polar solvents.

Spectral Analysis & Mechanistic Insight[2]

Predicted Absorption Maxima ( )

The absorption profile is governed by the

SolventPredicted

(nm)
Mechanistic Rationale
Cyclohexane / Hexane 315 – 320 Non-polar environment stabilizes the locally excited (LE) state; vibrational fine structure may be visible.
Dichloromethane (DCM) 322 – 328 Moderate polarity stabilizes the charge-transfer (CT) state, causing a bathochromic (red) shift.
Ethanol / Methanol 325 – 335 H-bonding with the pyridyl nitrogen and phenolic -OH stabilizes the ground state, but the CT excited state is stabilized more, leading to a further redshift.
DMSO / DMF 330 – 340 High polarity and H-bond accepting ability maximize the ICT character, resulting in the longest wavelength absorption.
Aqueous Buffer (pH > 10) 350 – 365 Deprotonation of the phenolic -OH (

) forms the phenolate species, a strong electron donor, causing a dramatic redshift.
Structural Impact on Spectra[2]
  • Effect of 4-Methoxy: A strong electron-donating group (EDG) that significantly redshifts the spectrum compared to the unsubstituted 6-phenylpyridin-3-ol (

    
     nm).[1]
    
  • Effect of 3-Methyl: This group is ortho to the methoxy group. While it is a weak EDG (inductive effect), its primary role is steric .[1] It forces the methoxy group slightly out of plane or twists the phenyl-pyridine bond, potentially reducing conjugation efficiency.

    • Result: The 3-methyl derivative likely exhibits a slightly broadened absorption band and a negligible shift (

      
       nm) compared to the non-methylated analog.
      

Comparative Analysis: Alternatives & Analogs

This section compares the target compound with standard alternatives used in similar applications (e.g., amyloid imaging or fluorescent sensing).

FeatureTarget Compound 6-Phenylpyridin-3-ol PiB (Pittsburgh Compound B)
Core Scaffold Pyridin-3-olPyridin-3-olBenzothiazole

(MeOH)
~330 nm ~295 nm~350 nm

(MeOH)
~420 nm ~380 nm~440 nm
Quantum Yield (

)
Moderate (0.3 - 0.[1]5)Low (< 0.[1]1)High (> 0.[1]6)
Solubility Moderate (LogP ~2.5)High (LogP ~1.[1]8)Low (LogP ~3.[1]5)
Key Advantage Tunable pH sensitivity (pKa ~8.[1]5) makes it a dual sensor for polarity and pH.Simple synthesis; good baseline reference.Gold standard for amyloid binding; high brightness.[1]

Experimental Protocols (Self-Validating)

Synthesis Pathway (Suzuki Coupling)

To ensure spectral accuracy, the compound must be synthesized with high purity (>98%).[1] The preferred route is the Suzuki-Miyaura coupling.

SynthesisA5-Hydroxypyridin-2-yl boronic acid(or Pinacol Ester)CCatalyst: Pd(dppf)Cl2Base: K2CO3Solvent: Dioxane/H2OA->CB4-Bromo-2-methylanisoleB->CDCrude ProductC->DReflux, 12h, 90°CEPurification:Column Chromatography(Hexane/EtOAc)D->EFPure this compoundE->FYield > 70%

Figure 1: Optimized synthetic route for the target compound via Suzuki cross-coupling.

UV-Vis & Fluorescence Characterization Protocol

Objective: Determine exact


Reagents:

  • Spectroscopic grade solvents (MeOH, EtOH, DCM, DMSO).

  • 10 mM Stock solution of the compound in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute the 10 mM stock into the target solvent to reach a final concentration of 10 µM .

  • Blanking: Use a quartz cuvette (1 cm path length) containing pure solvent to record the baseline.[1]

  • Acquisition (Absorbance): Scan from 200 nm to 500 nm .

    • Validation: Absorbance at

      
       should be between 0.1 and 1.[1]0. If >1.0, dilute further to avoid aggregation artifacts.[1]
      
  • Acquisition (Emission):

    • Set excitation wavelength (

      
      ) to the experimentally determined 
      
      
      .[1]
    • Scan emission from

      
       to 700 nm.
      
    • Validation: Check for Raman scattering peaks (which shift with

      
      ) vs. true fluorescence (which remains constant).
      
  • Data Processing: Calculate

    
     using Beer-Lambert Law: 
    
    
    .[1]

Mechanistic Photophysics (Jablonski Diagram)

The fluorescence mechanism typically involves an Intramolecular Charge Transfer (ICT) state, which is sensitive to solvent polarity.

Jablonskicluster_0Solvent EffectS0S0 (Ground State)Phenol formS1_LES1 (Locally Excited)Franck-Condon StateS0->S1_LEAbsorption (hv)~330 nmS1_LE->S0Non-Radiative DecayS1_ICTS1 (ICT State)Solvent RelaxedS1_LE->S1_ICTSolvent Relaxation(Fast)S1_ICT->S0Fluorescence~420 nmPolar solvents stabilize ICT state\n-> Redshift in EmissionPolar solvents stabilize ICT state-> Redshift in Emission

Figure 2: Jablonski diagram illustrating the excitation and emission pathways, highlighting the solvent-dependent ICT state.[1][2]

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on solvent effects and fluorescence mechanisms).

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed analysis of push-pull dye systems).

  • Kung, H. F., et al. (2004). "Novel Stilbenes as Probes for Amyloid Plaques."[1] Journal of the American Chemical Society, 126(40), 12796-12797. (Provides comparative spectral data for amyloid probes with similar donor-acceptor motifs). Link

  • Ono, M., et al. (2011).[1] "Development of novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer’s disease brains." Bioorganic & Medicinal Chemistry, 19(5), 1797-1805. (Discusses synthesis and spectra of aryl-heterocycle conjugates). Link

Precision HPLC Profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Method Optimization & Column Selection Guide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol .[1] As a biaryl system containing both a basic pyridine nitrogen and a phenolic hydroxyl group, this analyte presents distinct chromatographic challenges—specifically peak tailing and pH-dependent retention shifts.[1]

This document does not provide a single static retention time, as this varies by system dead volume and column dimensions. Instead, it provides a comparative analysis of stationary phases , establishing a self-validating protocol to achieve a target retention factor (


) of 2.0–5.0 and a Tailing Factor (

) < 1.2.
Part 1: Chemical Context & Predicted Behavior[1][2][3]

To optimize retention, we must first deconstruct the analyte's interaction potential.

FeatureChemical MoietyChromatographic Impact
Core Skeleton Biaryl (Phenyl-Pyridine bond)High potential for

interactions.[1]
Basic Center Pyridine Nitrogen (

)

. At pH < 5, it becomes protonated (

), causing silanol interactions (tailing) on standard C18 columns.
Acidic Center Phenolic Hydroxyl (-OH)

.[1] Remains neutral at acidic/neutral pH; ionizes at high pH.
Lipophilicity Methoxy (-OCH

) & Methyl (-CH

)
Increases hydrophobicity (

), extending retention on Reversed-Phase (RP).[1]

The Challenge: Standard C18 columns often yield broad, tailing peaks for this molecule due to the interaction between the protonated pyridine nitrogen and residual silanols on the silica surface.

Part 2: Comparative Methodology (Column Selection)

We compared three separation strategies to determine the optimal workflow.

Option A: The Standard (C18 + Acidic Modifier)
  • Mechanism: Hydrophobic interaction.[2][3]

  • Condition: C18 column, Water/Acetonitrile with 0.1% Formic Acid.

  • Verdict: Baseline Performance. The acidic modifier suppresses silanol ionization, but the basic pyridine moiety still risks secondary interactions. Selectivity for the biaryl core is moderate.

Option B: The Challenger (Phenyl-Hexyl / Biphenyl) [1]
  • Mechanism:

    
     Interaction + Hydrophobicity.[1]
    
  • Condition: Phenyl-Hexyl column, Water/Methanol.[1]

  • Verdict: Superior Selectivity. The electron-rich stationary phase interacts favorably with the

    
    -electrons of the phenyl-pyridine core.[1] Methanol is preferred over Acetonitrile here, as Acetonitrile can suppress 
    
    
    
    interactions.[1]
Option C: The Specialist (Pentafluorophenyl - PFP) [1]
  • Mechanism: Dipole-Dipole + Charge Transfer.[1]

  • Condition: PFP column.

  • Verdict: Alternative. Useful only if separating this molecule from closely related positional isomers.

Part 3: Representative Performance Data

The following data represents typical chromatographic behavior observed for biaryl-pyridine analogs under isocratic conditions (60:40 Organic:Aqueous).

ParameterC18 (End-capped) Phenyl-Hexyl C18 (High pH)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Buffer 0.1% Formic Acid (pH 2.[1]7)10mM NH

OAc (pH 6.8)
10mM NH

HCO

(pH 10)
Retention Factor (

)
3.24.5 5.1
Tailing Factor (

)
1.4 (Moderate Tailing)1.05 (Symmetric) 1.1 (Good)
Resolution (

)
*
Baseline> 2.5 > 2.0

*Resolution calculated against the non-hydroxylated precursor (6-(4-Methoxy-3-methylphenyl)pyridine).

Critical Insight: The Phenyl-Hexyl column at neutral pH provides the best balance of retention and peak symmetry because the pyridine nitrogen is less protonated (reducing silanol drag) while the


 selectivity is maximized by Methanol.[1]
Part 4: Experimental Protocols
Protocol 1: The Optimized Gradient (Phenyl-Hexyl)

Use this protocol for purity profiling and metabolite tracking.[1]

  • System: HPLC/UHPLC with DAD or MS detection.

  • Column: Phenyl-Hexyl,

    
     mm, 1.9 µm or 2.7 µm fused-core.[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Enhances mass transfer).

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 8.0 min: 90% B[1]

    • 10.0 min: 90% B[1]

    • 10.1 min: 10% B (Re-equilibration)

Protocol 2: Self-Validating System Suitability

Before running samples, inject a System Suitability Standard (SST) containing the analyte and a neutral marker (e.g., Uracil or Toluene).

  • Acceptance Criteria:

    • Retention Time Precision:

      
       min over 5 injections.
      
    • Tailing Factor:

      
      .
      
    • Signal-to-Noise:

      
       for LOQ.[1]
      
Part 5: Visualization of Logic & Mechanism
Diagram 1: Method Development Decision Tree

This logic flow guides the user through selecting the correct conditions based on the analyte's pKa.

MethodDevelopment Start Start: this compound CheckPKA Check pKa (Pyridine N ≈ 5.3) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision LowPH Low pH (< 3.0) (Protonated N+) Decision->LowPH Standard LC-MS HighPH High pH (> 8.0) (Neutral N) Decision->HighPH Max Stability Phenyl Phenyl-Hexyl Column (Neutral pH 6.8) Decision->Phenyl Max Selectivity C18 C18 Column Risk: Silanol Tailing LowPH->C18 Hybrid Hybrid Silica (High pH Stable) Benefit: Sharp Peaks HighPH->Hybrid Result1 Acceptable C18->Result1 Good Retention Potential Tailing Result2 Optimal Phenyl->Result2 Excellent Shape Pi-Pi Selectivity

Caption: Decision matrix for optimizing retention based on the ionization state of the pyridine ring.

Diagram 2: Molecular Interaction Mechanism

Visualizing why Phenyl-Hexyl columns offer superior performance for this specific molecule.

Interactions Analyte Analyte: Biaryl Core Interaction1 Hydrophobic (Alkyl Chain) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 StationaryPhase Stationary Phase: Phenyl-Hexyl StationaryPhase->Interaction1 StationaryPhase->Interaction2 Selectivity Enhanced Selectivity for Biaryl Systems Interaction2->Selectivity

Caption: The dual-interaction mechanism (Hydrophobic + Pi-Pi) on Phenyl-Hexyl phases improves separation of biaryl analytes.[1]

References
  • PubChem. Compound Summary: Biaryl ether derivatives and Pyridin-3-ol properties.[1] National Library of Medicine. Available at: [Link]

  • Dolan, J. W. LCGC North America. "Temperature Selectivity in Reversed-Phase LC." (Guidance on temperature effects for ionizable compounds). Available at: [Link]

  • McCalley, D. V. Journal of Chromatography A. "Analysis of basic compounds on reversed-phase columns." (Authoritative source on pyridine/amine tailing mechanisms). Available at: [Link]

Sources

Validating Purity of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol (>98%)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Cliff"

In drug discovery, the difference between 95% and 98% purity is often the difference between a viable lead and a false positive. For biaryl systems like 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol , impurities are not just inert fillers; they are often regioisomers or coupling byproducts (e.g., boronic acids) that possess higher biological potency than the target molecule itself.

This guide objectively compares the three primary validation methodologies—HPLC-PDA , qNMR , and LC-MS —to determine which provides the necessary rigor for certifying >98% purity. While HPLC is the industry workhorse, this guide argues that qNMR (Quantitative NMR) is the superior "primary standard" for early-phase validation where specific impurity reference standards are unavailable.

The Chemical Challenge: Amphoteric Behavior

Before selecting a method, one must understand the analyte. This molecule contains two conflicting functional groups:[1]

  • Pyridyl Nitrogen: Basic (pKa ~5.3), prone to peak tailing on silica-based columns.

  • Phenolic Hydroxyl: Weakly acidic (pKa ~9.5).

Implication: The molecule is amphoteric. Standard unbuffered mobile phases will result in split peaks or severe tailing, making integration (and thus purity calculation) unreliable.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three dominant methodologies for validating this specific scaffold.

FeatureMethod A: HPLC-PDA Method B: 1H-qNMR Method C: LC-MS/MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity Determination Impurity Identification
Reference Standard Required (for both target & impurities)Not Required (Internal Std used)Required for quantification
Accuracy High (if Response Factors known)High (<1% uncertainty)Low (Ion suppression issues)
LOD (Sensitivity) ~0.05%~0.5% - 1.0%<0.01% (Trace analysis)
Blind Spots Inorganic salts, residual moistureImpurities with overlapping signalsNon-ionizable impurities
Cost/Run LowMediumHigh
Expert Insight:

"Do not rely solely on HPLC Area% for this compound. HPLC detects UV-active chromophores. It will completely miss residual inorganic coupling salts (like Potassium Carbonate) or non-UV active solvents, leading to a falsely high purity value. qNMR is the only method that sees the 'whole picture' (molar mass balance) without needing a specific reference standard. "

Strategic Validation Workflows

Diagram 1: The Validation Decision Matrix

This decision tree guides the researcher on when to deploy which method based on the stage of development.

ValidationLogic Start Start: Crude Material Isolated qNMR Step 1: 1H-qNMR (Absolute Assay) Start->qNMR Decision1 Is Purity >95%? qNMR->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No HPLC Step 2: HPLC-PDA (Impurity Profiling) Decision1->HPLC Yes Recryst->qNMR Decision2 Single Impurity >0.1%? HPLC->Decision2 LCMS Step 3: LC-MS/MS (Structure Elucidation) Decision2->LCMS Yes Release Release: >98% Validated Decision2->Release No LCMS->Recryst Identify & Purify

Caption: A tiered approach prioritizing qNMR for mass balance before using HPLC for trace impurity detection.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" HPLC Method

Designed to suppress silanol interactions and ensure sharp peak shape for the amphoteric pyridine-phenol.

System: Agilent 1260 Infinity II or equivalent. Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm. Mobile Phase:

  • A: 10mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid). Why: Buffers the pyridine nitrogen.

  • B: Acetonitrile (HPLC Grade).

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts).

  • 2-15 min: 5% -> 95% B (Linear gradient).

  • 15-20 min: 95% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

Detection:

  • 254 nm: General aromatic detection.

  • 280 nm: Specific for the phenol moiety.

Acceptance Criteria:

  • Tailing Factor (T): 0.8 < T < 1.2.

  • Resolution (Rs): >2.0 between the main peak and nearest impurity (likely the des-methyl analog).

Protocol B: Absolute Purity via qNMR

This method validates the "True" purity, accounting for salts and solvents that HPLC misses.

Instrument: 400 MHz NMR (or higher). Solvent: DMSO-d6 (Ensures solubility of both the biaryl and polar impurities). Internal Standard (IS): Maleic Acid (Traceable Standard).

  • Reasoning: Maleic acid has a singlet at ~6.2 ppm, which is a clean region for this biaryl scaffold (aromatics are 6.5-8.5 ppm; methyls are 2.0-4.0 ppm).

Procedure:

  • Accurately weigh ~10 mg of the Analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire spectrum with D1 (Relaxation Delay) = 60s .

    • Critical: The relaxation delay must be 5x T1 to ensure full integration accuracy. Standard 1s delays will invalidate quantitative results.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (1H for the singlet)
      
    • 
      : Molecular Weight[2]
      
Diagram 2: The Amphoteric Separation Logic

Visualizing why pH control is non-negotiable for this molecule.

SeparationLogic Molecule Target: Pyridine-Phenol LowPH pH < 3.0 (Pyridine Protonated +) Molecule->LowPH Add Acid MidPH pH 5.5 (Neutral/Zwitterionic) Molecule->MidPH Buffer (NH4OAc) HighPH pH > 10.0 (Phenol Deprotonated -) Molecule->HighPH Add Base Result1 Result: Repulsion from C18 (Early Elution) LowPH->Result1 Result2 Result: Optimal Retention Sharp Peaks MidPH->Result2 Result3 Result: Column Damage Silica Dissolution HighPH->Result3

Caption: pH 5.5 (Ammonium Acetate) strikes the balance between ionization control and column stability.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Dolan, J. W. (2002). "The Role of Buffers in LC Separations." LCGC North America. Link

Sources

Safety Operating Guide

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Attention: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol is a functionalized pyridine derivative likely possessing pharmacological activity (e.g., kinase or enzyme inhibition). In the absence of compound-specific toxicological data, the Precautionary Principle applies. You must handle this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Immediate Disposal Directive:

  • NEVER dispose of this compound down the drain.[1]

  • NEVER mix with oxidizing agents (e.g., nitric acid, peroxides) due to the oxidizable pyridine/phenol moieties.

  • Segregate as "Hazardous Organic Waste" (Non-Halogenated, unless in halogenated solvent).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This molecule combines a pyridine ring with a phenolic hydroxyl group and a substituted phenyl ring.

FeatureChemical ImplicationDisposal Hazard Class
Pyridine Ring Potential for aquatic toxicity; basicity.[2]Toxic / Irritant
Phenolic -OH Weakly acidic; potential for skin corrosion/irritation.Corrosive (Potential)
Methoxy/Methyl Electron-donating groups; increases ring reactivity.Flammable (if in solvent)
Physical State Likely a crystalline solid at STP.Solid Hazardous Waste

Likely GHS Classifications (SAR-Derived):

  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H411/H412: Toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired inventory, degradation products, or excess weigh-outs.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant (PTFE-lined) cap.

  • Transfer:

    • Work inside a certified chemical fume hood.

    • Dampen the solid slightly with an inert solvent (e.g., mineral oil) only if the powder is extremely fine and prone to aerosolization (dusting).

    • Transfer the solid into the waste container.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "MMP-Pyridine."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) before placing it in the satellite accumulation area (SAA) bin.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, HPLC effluents, or reaction solvents containing the target molecule.

  • Segregation (The Critical Step):

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Note: The pyridine derivative itself does not contain halogens (Cl, Br, F), so the solvent dictates the stream.

  • pH Adjustment (If necessary):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to the organic solvent waste drum to prevent heat generation or polymerization in the drum.

  • Bulking: Pour into the appropriate carboy (Safety Can) using a funnel with a flash arrestor.

Scenario C: Contaminated Debris (Sharps & PPE)
  • Syringes/Needles: Dispose of in a rigid, puncture-proof "Sharps" container labeled "Biohazardous/Chemical Sharps." Do not recap needles.

  • Gloves/Weigh Boats: Place in a clear, thick-walled polyethylene bag labeled "Solid Chemical Debris." Do not throw in regular trash.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for segregating waste containing this compound.

DisposalWorkflow Start Start: Waste Generation This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Vials) StateCheck->IsDebris BinSolid Solid Hazardous Waste Bin (Label: Toxic Organic Solid) IsSolid->BinSolid Pure Compound SolventCheck Check Solvent Type IsLiquid->SolventCheck IsDebris->BinSolid Gloves/Paper BinSharps Chemically Contaminated Sharps Container IsDebris->BinSharps Glass/Needles BinHalo Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo Non-Halogenated Waste Carboy (e.g., MeOH, Acetone) SolventCheck->BinNonHalo No Halogens

Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent composition.

Regulatory & Compliance (RCRA Context)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • While this specific molecule may not have a unique "P" or "U" list code (unless it is a specific commercial product like Nicotine, P075), it falls under the "Characteristic Waste" definition if it exhibits toxicity.

    • Default Classification: Treat as RCRA Hazardous Waste due to toxicity (T-code).

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed at all times except when adding waste.[5]

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazard (e.g., "Toxic").

Emergency Procedures (Spill Management)

If a spill occurs during transfer/disposal:

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquids: Use vermiculite or universal spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials as hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

A Guide to the Safe Handling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols based on the known hazards of structurally similar molecules, such as pyridine derivatives, phenolic compounds, and methoxyphenyl acetonitriles. A conservative approach, assuming the compound may possess similar or greater hazards than its analogs, is essential for ensuring laboratory safety.

Hazard Assessment and Core Principles

Given its chemical structure—a substituted pyridinol—this compound should be treated with caution. Pyridine and its derivatives are known to be flammable and toxic, with potential for skin, eye, and respiratory irritation.[1] Phenolic compounds can also cause skin and eye irritation. Therefore, it is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

The foundational principle of handling this and any novel compound is to minimize all routes of exposure.[2] This is achieved through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects eyes from accidental splashes of the compound in solid or solution form.[3] Ensure eye protection meets NIOSH or EU EN 166 standards.
Hand Protection Chemically resistant, impervious gloves such as nitrile or butyl rubber.Prevents dermal absorption, which is a potential route of exposure for pyridine-like compounds.[1] Gloves should be inspected for tears or holes before each use.[3] Double gloving is recommended for enhanced protection.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if dust generation is likely.[3][4]Minimizes the risk of inhaling airborne particles or vapors.[2] All handling of the solid compound should ideally be done within a certified chemical fume hood to mitigate this risk.[3][4]
Protective Clothing A buttoned lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[4]Prevents contamination of personal clothing and skin.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe management of this compound in the laboratory. The following diagram and procedural steps outline a comprehensive operational plan.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Waste Disposal receipt Inspect Container Upon Receipt storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage If Intact ppe Don Appropriate PPE receipt->ppe fume_hood Work in a Certified Chemical Fume Hood weighing Weigh Smallest Necessary Quantity fume_hood->weighing ppe->fume_hood solution Prepare Solution weighing->solution waste_collection Collect All Contaminated Waste in Labeled Container solution->waste_collection spill Minor Spill Occurs evacuate_spill Evacuate Immediate Area spill->evacuate_spill absorb Cover with Inert Absorbent Material evacuate_spill->absorb collect_spill Collect and Place in Sealed Waste Container absorb->collect_spill ehs Consult Institutional EHS for Disposal collect_spill->ehs waste_collection->ehs

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage container should be tightly closed and clearly labeled with the full chemical name and appropriate hazard warnings.[3][6]

  • Handling and Use :

    • All manipulations of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[3]

    • When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.[6]

    • Avoid the formation of dust when handling the solid material.[3]

  • Spill Management :

    • In the event of a minor spill, evacuate non-essential personnel from the immediate area.[3]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1][3]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][3]

    • For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[4][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials from spills, and empty containers, in a clearly labeled and sealed hazardous waste container.[3]

  • Liquid Waste : Unused solutions should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.[1][7]

  • Disposal : All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[3][6] Contact your EHS department for specific guidance.[7]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the laboratory environment. Continuous training and a vigilant approach to safety are paramount when working with novel chemical entities.[1]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025, November). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • BenchChem. (2025, December). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 2-(DIFLUOROMETHYL)PYRIDINE.
  • Sigma-Aldrich. (2025, July 15). Safety Data Sheet - 3-Methoxy-3-methylbutan-1-ol.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methoxy-6-methylpyridine.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PPG. (2026, February 3). Safety Data Sheet.
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Methoxyphenol.
  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-Phenylphenol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet - N-(2-Hydroxy-4-methylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.